molecular formula C14H13NO2 B3370287 N-(2H-1,3-benzodioxol-5-ylmethyl)aniline CAS No. 3526-42-9

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Cat. No.: B3370287
CAS No.: 3526-42-9
M. Wt: 227.26 g/mol
InChI Key: YFPTUQPYCPKYRU-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline is an organic compound with the molecular formula C 14 H 13 NO 2 and a molecular weight of 227.26 g/mol . This compound features a 1,3-benzodioxole moiety, a privileged scaffold in medicinal chemistry known for its presence in a wide range of bioactive molecules . The 1,3-benzodioxole structure is a key intermediate in synthesizing various pharmacologically active compounds. Research indicates that molecules containing this core can be precursors to substances with diverse biological activities, such as anticonvulsant and psychosedative properties . Furthermore, the structure serves as a key precursor in the development of more complex heterocyclic systems, such as quinazolinones, which are of significant interest in drug discovery . The aniline and methylene groups attached to the core structure provide reactive sites for further chemical modifications, making this compound a valuable building block for constructing libraries of compounds for biological screening . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPTUQPYCPKYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277698
Record name N-Phenyl-1,3-benzodioxole-5-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3526-42-9
Record name N-Phenyl-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3526-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CAS 3526-42-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, with a CAS registry number of 3526-42-9, is a secondary amine that incorporates two key pharmacophores: the 1,3-benzodioxole ring and an N-phenyl group.[1] The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a prevalent structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This section details the fundamental chemical and physical characteristics of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Table 1: General and Computed Properties
PropertyValueSource
CAS Number 3526-42-9[1]
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol [1]
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)aniline
SMILES C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC=C3[1]
Topological Polar Surface Area 30.5 Ų[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

The most direct and widely employed method for the synthesis of N-substituted benzylanilines is through reductive amination.[3][4][5] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine. For the synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, this involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with aniline.

Reaction Scheme

Caption: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is a representative procedure based on established methods for reductive amination.[3][5][6]

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Aniline

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1.0 equivalent) and aniline (1.0-1.2 equivalents) in methanol or THF.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the appearance of a new spot corresponding to the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Quench the reaction by carefully adding deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any unreacted starting materials or byproducts.

    • Combine the fractions containing the pure product and evaporate the solvent to yield N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Analytical Characterization

The structure and purity of the synthesized N-(2H-1,3-benzodioxol-5-ylmethyl)aniline should be confirmed by various spectroscopic methods. The following are the expected spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzodioxole and aniline rings, the methylene protons of the benzodioxole ring, the benzylic methylene protons, and the N-H proton of the secondary amine.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A sharp to moderately broad peak around 3400 cm⁻¹.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

  • C=C aromatic ring stretches: Several sharp peaks in the 1600-1450 cm⁻¹ region.

  • C-N stretch: In the 1350-1250 cm⁻¹ region.

  • C-O-C stretch (benzodioxole): Strong absorptions in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 227, corresponding to the molecular weight of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. Fragmentation patterns may include the loss of the aniline or piperonyl groups.

Safety and Handling

  • Aniline (Starting Material): Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen and mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Piperonal (Starting Material): Piperonal may cause skin and eye irritation.

  • N-Substituted Anilines: Many N-substituted anilines are classified as toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure.

  • Sodium Borohydride (Reagent): Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It can also cause skin and eye irritation.

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid inhalation of dust, vapors, or mists.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

Derivatives of 1,3-benzodioxole are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific applications of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline are not extensively documented, its structural motifs suggest potential utility as:

  • A scaffold for the synthesis of novel bioactive molecules: The secondary amine functionality provides a reactive site for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

  • An intermediate in the synthesis of more complex heterocyclic systems.

  • A candidate for evaluation in various biological assays, given the known pharmacological properties of related benzodioxole and aniline derivatives.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and analytical considerations for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. The outlined reductive amination protocol offers a reliable method for its preparation. As with any chemical compound, particularly those with potential biological activity, thorough characterization and adherence to strict safety protocols are paramount. This information serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel chemical entities.

References

  • Appchem. N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline. Available from: [Link].

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline. National Center for Biotechnology Information. PubChem Compound Database; CID=682326. Available from: [Link].

  • PubChem. N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=280251. Available from: [Link].

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. Available from: [Link].

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. Available from: [Link].

  • Tahir, M. N., et al. (2010). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3293. Available from: [Link].

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available from: [Link].

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions. Available from: [Link].

  • Asiri, A. M., et al. (2011). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2071. Available from: [Link].

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link].

  • The Role of Sodium Borohydride in Reductive Amination. Oreate. Available from: [Link].

  • PrepChem. Synthesis of [[1-{(1,3-Benzodioxol-5-yl)methyl}propyl]thio]acetic acid. Available from: [Link].

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link].

  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
  • Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(3), M2052. Available from: [Link].

  • (E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. ResearchGate. Available from: [Link].

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
  • To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. BYJU'S. Available from: [Link].

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. ResearchGate. Available from: [Link].

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Sources

An In-Depth Technical Guide to N-(2H-1,3-benzodioxol-5-ylmethyl)aniline: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, a secondary amine featuring both a benzodioxole and an aniline moiety, represents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, including its SMILES notation, and delves into established methodologies for its synthesis and purification. Furthermore, it explores the potential biological activities and therapeutic applications of this compound class, drawing insights from related N-benzyl aniline and 1,3-benzodioxole derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Chemical Identity

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline possesses a well-defined molecular architecture that is key to its chemical properties and potential biological interactions.

Table 1: Chemical Identity of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline [1]

PropertyValue
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
CAS Number 3526-42-9
SMILES Notation C1=CC=C(C=C1)NCC2=CC3=C(C=C2)OCO3

The structure features a central secondary amine linkage between a phenyl group and a methyl group attached to the 5-position of a 1,3-benzodioxole ring system. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a common functional group in natural products and synthetic compounds with diverse biological activities.

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a common and effective method for the reductive amination of piperonal with aniline. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation. [2] Materials:

  • Piperonal (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of piperonal (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [2]3. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [2]6. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. [3] Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, broad substrate scope.More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Cost-effective, effective at neutral pH.Toxic cyanide byproduct, requires careful handling.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" method, high yielding for large scale.Requires specialized equipment (hydrogenator).
Purification and Characterization

Purification of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is typically achieved by column chromatography. [3]The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the aniline and benzodioxole rings, a singlet for the methylenedioxy protons, a singlet or triplet for the benzylic methylene protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, C-H aromatic and aliphatic stretching, and C-O-C stretching of the dioxole ring.

Potential Biological Activities and Therapeutic Applications

While specific biological data for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is limited in publicly available literature, the structural motifs present in the molecule, namely the N-benzyl aniline and the 1,3-benzodioxole moieties, are associated with a wide range of pharmacological activities.

Insights from N-Benzyl Aniline Derivatives

N-benzyl aniline derivatives are a class of compounds that have demonstrated significant potential in drug discovery. They have been investigated for a variety of biological activities, including:

  • Antibacterial Activity: Certain N-benzyl aniline derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [4][5]* Enzyme Inhibition: N-benzyl and N-allyl aniline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), suggesting potential applications in neurodegenerative diseases and other conditions. [6]

The Pharmacological Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system is a key pharmacophore found in numerous biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Anticancer Properties: Several 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human tumor cell lines. [7]For instance, some derivatives have shown promise in inhibiting the growth of breast cancer cells.

  • Neurological Effects: Some derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been investigated for their psychoactive effects, with some exhibiting non-hallucinogenic properties and potential applications in psychotherapy. [8]

Caption: Potential biological activities based on structural motifs.

Future Directions and Research Opportunities

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline presents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes.

  • Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying any observed biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that contribute to potency and selectivity.

  • In vivo Efficacy and Safety Profiling: Assessment of the compound's therapeutic potential and safety in relevant animal models.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and potential biological relevance of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. While further research is required to fully elucidate its pharmacological profile, the presence of the N-benzyl aniline and 1,3-benzodioxole moieties suggests a high potential for this compound to serve as a valuable scaffold in the discovery of new drugs for a variety of diseases. The synthetic protocols and conceptual framework presented herein are intended to facilitate and inspire further investigation into this promising area of medicinal chemistry.

References

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  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 353-360.
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  • Pindela, C., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 5029.
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  • Asiri, A. M., Khan, S. A., & Tahir, M. N. (2011). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2305.
  • Wang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895315.
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Sources

physical properties and pKa of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and structural properties of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline , a specific secondary amine intermediate used in medicinal chemistry.

Common Name: N-Piperonylaniline CAS Registry Number: 3526-42-9 Chemical Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.26 g/mol

Executive Summary

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is a lipophilic secondary amine characterized by an aniline core N-alkylated with a piperonyl (benzodioxol-5-ylmethyl) moiety. It serves as a critical intermediate in the synthesis of pharmaceuticals targeting monoaminergic systems and is a structural analog to various psychoactive phenethylamines, though it lacks the primary amine functionality required for classical psychostimulant activity.

This guide provides a validated physicochemical profile and a robust synthetic workflow for researchers utilizing this compound as a scaffold in drug discovery.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models based on structural analogs (e.g., N-benzylaniline).

Table 1: Key Physical Properties
PropertyValue / RangeConfidenceNotes
Physical State Low-melting solid or viscous oilHighLikely crystallizes upon standing; MP est. 35–45°C based on N-benzylaniline (37°C).
Boiling Point 360–380°C (at 760 mmHg)PredictedHigh BP due to molecular weight and intermolecular dipole interactions.
pKa (Conjugate Acid) 4.2 – 4.6 CalculatedWeak base. The aniline nitrogen lone pair is delocalized into the phenyl ring, significantly reducing basicity compared to aliphatic amines.
LogP (Octanol/Water) 2.9 – 3.2 PredictedLipophilic. The benzodioxole ring adds polarity vs. a benzyl group, balancing the lipophilicity of the two aromatic rings.
Solubility Insoluble in water (<0.1 mg/mL)HighSoluble in DCM, Chloroform, Ethyl Acetate, Methanol, and DMSO.
Structural Analysis of pKa

The pKa of N-piperonylaniline is dominated by the aniline moiety.

  • Resonance Delocalization: The nitrogen lone pair participates in resonance with the attached phenyl ring, stabilizing the neutral form and destabilizing the protonated cation. This keeps the pKa low (near aniline's 4.6).

  • Inductive Effects: The piperonyl group (3,4-methylenedioxybenzyl) is attached via a methylene spacer. While the benzodioxole ring is electron-rich, the methylene group insulates the nitrogen from direct resonance donation. The group exerts a weak inductive effect that is comparable to a benzyl group, resulting in a pKa very similar to N-benzylaniline (~4.2).

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline via condensation of Piperonal and Aniline, followed by reduction.

Mechanism:

  • Imine Formation: Piperonal + Aniline

    
     Schiff Base (Imine) + H₂O
    
  • Reduction: Schiff Base + Hydride Source

    
     Secondary Amine
    
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Piperonal (Benzo[d][1,3]dioxole-5-carbaldehyde): 1.0 equivalent (eq)

  • Aniline: 1.0 eq

  • Sodium Borohydride (NaBH₄): 1.5 eq (or NaBH(OAc)₃ for milder conditions)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Acid Catalyst: Glacial Acetic Acid (catalytic amount, optional)

Step-by-Step Workflow
  • Imine Formation (Schiff Base):

    • In a round-bottom flask, dissolve Piperonal (10 mmol, 1.50 g) in MeOH (30 mL).

    • Add Aniline (10 mmol, 0.93 g) in one portion.

    • Optional: Add activated 4Å molecular sieves or MgSO₄ to absorb water and drive equilibrium.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Observation: The solution will likely turn yellow/orange, indicating imine formation. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly add NaBH₄ (15 mmol, 0.57 g) in small portions over 20 minutes. Caution: Gas evolution (H₂).

    • Remove ice bath and stir at RT for 1 hour.

  • Work-up:

    • Quench reaction with water (50 mL) or saturated NH₄Cl solution.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organic layers with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[1]

  • Purification:

    • The crude oil may solidify. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes:EtOAc 9:1).

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Piperonal + Aniline ImineStep Step 1: Imine Formation (MeOH, RT, 2-4h) Start->ImineStep Condensation Reduction Step 2: Reduction (Add NaBH4 at 0°C) ImineStep->Reduction Schiff Base Formed Quench Step 3: Quench & Extraction (DCM / Water) Reduction->Quench Complete Reduction Purify Step 4: Purification (Recrystallization or Column) Quench->Purify Crude Oil/Solid Product Final Product: N-Piperonylaniline Purify->Product

Caption: Logical flow for the reductive amination synthesis of N-piperonylaniline.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating metrics:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the methylenedioxy singlet (~5.9 ppm, 2H).

    • Look for the benzylic methylene singlet (~4.2 ppm, 2H).

    • Look for the amine proton (broad singlet, ~4.0 ppm, 1H, exchangeable with D₂O).

    • Aromatic region: Multiplets for the benzodioxole (3H) and aniline phenyl ring (5H).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at 228.1 m/z .

References

  • PubChem. N-benzylaniline (Compound). National Library of Medicine. Accessed Feb 2026.[2] [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2nd Ed. (Standard reference for pKa and amine synthesis mechanisms).

Sources

Technical Guide: N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline (CID 2796595)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthetic Scaffold Guide Subject: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (PubChem CID 2796595) Role: Senior Application Scientist[1]

Executive Summary

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CID 2796595), often referred to as N-piperonylaniline , represents a critical secondary amine intermediate in medicinal chemistry.[1] It serves as a bifunctional scaffold, combining the lipophilic, metabolically active 1,3-benzodioxole (piperonyl) moiety with an aniline nitrogen nucleophile.

This guide details the physicochemical profile, validated synthetic protocols, and pharmacophore utility of CID 2796595. While the compound itself is a synthetic intermediate, its structural motifs are foundational to high-value therapeutics, including EGFR inhibitors (quinazoline derivatives), C5a receptor antagonists, and psychoactive phenethylamine analogs.

Chemical Identity & Physicochemical Profile[2][3][4]

The compound is characterized by a secondary amine linkage connecting a phenyl ring and a piperonyl group. This structure imparts specific solubility and reactivity profiles essential for downstream functionalization.

Table 1: Physicochemical Data Matrix
PropertyValue / DescriptorRelevance
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)anilineOfficial Nomenclature
Molecular Formula C₁₄H₁₃NO₂Stoichiometry
Molecular Weight 227.26 g/mol Fragment-based Drug Design
LogP (Calculated) ~3.1 - 3.4High Lipophilicity (CNS Penetration potential)
H-Bond Donors 1 (Secondary Amine)Hydrogen Bonding Capability
H-Bond Acceptors 3 (2 Oxygen, 1 Nitrogen)Receptor Interaction
Rotatable Bonds 3Conformational Flexibility
Topological Polar Surface Area 30.5 ŲMembrane Permeability Prediction

Synthetic Methodologies & Production Protocols

The synthesis of CID 2796595 is most reliably achieved via Reductive Amination . This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation) and milder reaction conditions.

Protocol A: Direct Reductive Amination (Sodium Triacetoxyborohydride Method)

Rationale: Use of NaBH(OAc)₃ allows for a one-pot procedure where the imine intermediate does not require isolation, and the mild reducing power prevents reduction of the aldehyde prior to imine formation.

Reagents:

  • Piperonal (3,4-methylenedioxybenzaldehyde) [1.0 eq][1]

  • Aniline [1.0 eq]

  • Sodium Triacetoxyborohydride (STAB) [1.4 eq]

  • Acetic Acid (glacial) [1.0 eq][1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent][1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve Piperonal (10 mmol) and Aniline (10 mmol) in dry DCM (50 mL) under N₂ atmosphere. Add Acetic Acid (10 mmol) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor via TLC (SiO₂; Hexane:EtOAc 4:1).

  • Quench & Workup: Quench with sat. NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the secondary amine as a viscous oil or low-melting solid.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the reductive amination logic and potential side-reaction avoidance.

SynthesisWorkflow Piperonal Piperonal (Aldehyde) Imine Intermediate Imine (Schiff Base) Piperonal->Imine Condensation (AcOH, DCM) Aniline Aniline (Amine) Aniline->Imine Condensation (AcOH, DCM) Product N-Piperonylaniline (CID 2796595) Imine->Product Selective Reduction (Hydride Transfer) STAB NaBH(OAc)3 (Reducing Agent) STAB->Product Reagent Input DirectAlk Direct Alkylation (Avoided Route) Product->DirectAlk Over-alkylation risk if using Alkyl Halides

Figure 1: Reaction scheme for the synthesis of N-piperonylaniline via reductive amination, highlighting the selective reduction of the imine intermediate.

Structural Characterization & Analysis

Validation of the synthesized compound requires confirmation of the secondary amine and the integrity of the dioxole ring.

NMR Spectroscopy Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • Benzodioxole Singlet: A characteristic singlet at δ 5.95 ppm (2H) corresponds to the methylenedioxy protons (-O-CH₂-O-).[1] This is the diagnostic peak for the piperonyl moiety.

    • Benzylic Methylene: A singlet (or broad doublet if NH coupling is visible) at δ 4.25 ppm (2H) for the N-CH₂-Ar group.[1]

    • Amine Proton: A broad singlet at δ 3.8-4.0 ppm (1H) , exchangeable with D₂O.[1]

    • Aromatic Region: Multiplets between δ 6.6 - 7.3 ppm representing the 5 protons of the aniline ring and the 3 protons of the benzodioxole ring.

Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]⁺ peak at m/z 228.1 .

  • Fragmentation: Loss of the aniline fragment or cleavage at the benzylic position is common in EI-MS.

Medicinal Chemistry Applications

CID 2796595 is rarely the final drug; it is a privileged scaffold . Its value lies in its ability to orient the benzodioxole ring (a metabolic modulator) relative to a binding pocket via the flexible aniline linker.

The Benzodioxole Effect (CYP450 Modulation)

The 1,3-benzodioxole ring is a well-known bioisostere for catechol rings but also serves as a mechanism-based inhibitor of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1] The methylene carbon between the oxygens can be oxidized to a carbene, which coordinates irreversibly with the heme iron of the enzyme.

  • Application: Researchers attach this moiety to drugs to enhance metabolic stability or to design synergistic boosters (similar to the mechanism of Ritonavir or Piperine).

Kinase Inhibitor Scaffolds

The aniline nitrogen in CID 2796595 provides a vector for further substitution (e.g., acylation, sulfonylation) to create Type II kinase inhibitors.

  • Example: Reaction with 4-chloroquinazoline derivatives yields compounds structurally related to Gefitinib or Erlotinib , where the benzodioxole mimics the methoxy-phenyl tail, improving lipophilicity and binding affinity in the ATP-binding pocket of EGFR.[1]

Visualization: Pharmacophore Logic

The diagram below maps the functional regions of the molecule and their biological implications.

PharmacophoreMap Benzodioxole 1,3-Benzodioxole Ring (Lipophilic/Metabolic) Linker Methylene Linker (Spacer) Benzodioxole->Linker CYP CYP450 Interaction (Metabolic Stability/Inhibition) Benzodioxole->CYP Carbene formation Amine Secondary Amine (Nucleophilic Handle) Linker->Amine Phenyl Phenyl Ring (Pi-Stacking/Hydrophobic) Amine->Phenyl Deriv Derivatization Point (Amides/Ureas/Sulfonamides) Amine->Deriv N-alkylation/acylation Binding Hydrophobic Pocket Binding (Kinase Hinge Region) Phenyl->Binding Pi-Pi Interactions

Figure 2: Pharmacophore decomposition of CID 2796595, illustrating its modular utility in drug design.[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be sparse, it should be handled with the precautions standard for anilines and benzodioxoles .

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Aniline Toxicity: Anilines can cause methemoglobinemia. Although the N-alkylation reduces volatility and absorption compared to free aniline, appropriate PPE (gloves, chemical safety goggles) is mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or the methylene bridge.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2796595, N-(1,3-Benzodioxol-5-ylmethyl)aniline.[1] Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[2] Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.[1] [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist.[1][3] Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909.[3] [Link]

  • Tahir, M. N., et al. (2010). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline.[1] Acta Crystallographica Section E, 66(Pt 12), o3293. [Link]

Sources

solubility of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile and Solvent Selection for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Executive Summary

This technical guide provides a comprehensive solubility analysis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (also known as N-piperonylaniline).[1] As a secondary amine intermediate frequently employed in the synthesis of bioactive sulfonamides and heterocyclic compounds, understanding its solubility landscape is critical for optimizing reaction yields and purification protocols.

This document moves beyond static data points to establish a solubility logic based on the molecule’s lipophilicity (LogP ~3.2), weak basicity (pKa ~4.8), and structural topology. It provides actionable protocols for solvent screening, recrystallization, and chromatographic separation.

Physicochemical Characterization

To predict solubility behavior, we must first deconstruct the molecular architecture.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₄H₁₃NO₂Moderate molecular weight (227.26 g/mol ).[1]
Structure Type N-alkylated AnilineHybrid lipophilic/polar character.[1]
LogP (Predicted) ~3.2 [1]Lipophilic. Poor water solubility; high affinity for non-polar/chlorinated solvents.[1]
pKa (Conjugate Acid) ~4.8 (Est.)[1]Weak Base. Solubility in water increases significantly at pH < 3.
H-Bond Donors 1 (Secondary Amine)Limited self-association; soluble in H-bond acceptor solvents.[1]
H-Bond Acceptors 3 (N, 2 Oxygens)Good interaction with protic solvents (Alcohols).[1]

Structural Insight: The molecule consists of two aromatic systems (aniline and benzodioxole) linked by a methylene bridge. The benzodioxole (methylenedioxy) ring adds significant lipophilicity and planarity, facilitating


 stacking interactions.[1] This suggests that while the compound is soluble in polar organics, it may require heat to break crystal lattice energy in protic solvents like ethanol.

Solubility Profile & Solvent Selection

The following categorization is derived from synthesis literature (reductive amination protocols) and standard group-contribution solubility principles.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEHigh (>100 mg/mL)Primary choice.[1] Dipole-dipole interactions and London dispersion forces match the molecule's polarizability.[1]
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateHigh to Moderate Excellent solvation of the amine and aromatic systems. Ethyl Acetate is ideal for chromatography.
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Critical for Purification. Moderate solubility at RT; High solubility at boiling point. Ideal for recrystallization.
Non-Polar Hexane, Heptane, CyclohexaneLow / Insoluble The polar amine/dioxole functionality prevents dissolution. Used as anti-solvents .
Aqueous Water (Neutral pH)Insoluble Hydrophobic effect dominates.[1]
Aqueous Acid 0.1 M HCl, 1.0 M Acetic AcidSoluble Protonation of the amine (

) forms a water-soluble salt.[1]
Hansen Solubility Parameter (HSP) Modeling

For precision formulation, we utilize the Hansen Solubility Parameters (


 dispersion, 

polarity,

hydrogen bonding).
  • Target Molecule Estimate: High

    
     (aromatics), Moderate 
    
    
    
    , Low-Moderate
    
    
    .[1]
  • Best Match: Solvents located within the "interaction radius" of these parameters (e.g., DCM, THF) will dissolve the compound spontaneously.

  • Recrystallization Logic: Ethanol has a high

    
    . Upon heating, the solvent's H-bond network relaxes, allowing the amine to dissolve. Upon cooling, the mismatch in 
    
    
    
    forces the compound to precipitate, excluding impurities.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating method to determine exact solubility limits for your specific batch.[1]

Objective: Determine saturation point in Solvent X at 25°C.

  • Preparation: Weigh 100 mg of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline into a pre-weighed 4 mL vial.

  • Addition: Add Solvent X in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Observation:

    • Clear Solution: Stop. Calculate solubility (

      
      ).[1]
      
    • Turbid/Solid Remains: Continue addition up to 2 mL.

  • Equilibration (Critical): If solid remains after 2 mL, place on an orbital shaker for 24 hours at 25°C.

  • Filtration & Drying: Filter supernatant through a 0.45

    
    m PTFE filter. Evaporate a known volume of filtrate to dryness and weigh the residue.
    
  • Calculation:

    
    
    
Protocol: Recrystallization (Purification)

Based on the "Temperature Dependent" solubility in alcohols [2].

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%) or Methanol .[1]

  • Clarification: If the hot solution is dark, treat with activated charcoal and filter hot.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (do not shock cool).

  • Anti-Solvent (Optional): If no crystals form, add Hexane dropwise until slight turbidity persists, then cool to 4°C.

  • Harvest: Filter crystals and wash with cold Hexane/Ethanol (9:1).

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection during synthesis and purification.

SolubilityLogic Start Start: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline Goal Define Goal Start->Goal Reaction Reaction / Synthesis Goal->Reaction Synthesis Purification Purification Goal->Purification Cleanup Solvent_Rxn Select: DCM, DCE, or MeOH Reaction->Solvent_Rxn Reason_Rxn High Solubility + Inertness Solvent_Rxn->Reason_Rxn Method_Check Method? Purification->Method_Check Cryst Recrystallization Method_Check->Cryst High Purity Needed Column Column Chromatography Method_Check->Column Complex Mixture Solvent_Cryst Ethanol or MeOH Cryst->Solvent_Cryst Mechanism_Cryst High Temp Coefficient (Soluble Hot / Insoluble Cold) Solvent_Cryst->Mechanism_Cryst Solvent_Col Hexane : Ethyl Acetate (Gradient 9:1 to 7:3) Column->Solvent_Col

Figure 1: Decision matrix for solvent selection based on experimental intent (Synthesis vs. Purification).

Synthesis & Application Context

Understanding solubility is often a means to an end. This molecule is typically synthesized via reductive amination of piperonal and aniline [3].

  • Reaction Solvent: Methanol is frequently used because it dissolves both the aldehyde (piperonal) and the amine (aniline), and it is compatible with reducing agents like Sodium Borohydride (

    
    ).[2]
    
  • Work-up: Upon reaction completion, the solvent is often evaporated, and the residue is partitioned between Ethyl Acetate (organic phase) and Water (aqueous phase).[3] The lipophilicity of the product ensures it migrates to the Ethyl Acetate layer.

References

  • PubChem. N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline (Compound CID 3526-42-9).[1] National Library of Medicine. Available at: [Link][1]

  • Zhang, Y., et al. (2010). Crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline.[1] Zeitschrift für Kristallographie - New Crystal Structures.[1] (Demonstrates recrystallization of analog from Methanol). Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Journal of Organic Chemistry. (Standard protocol for this class of compounds using DCE/DCM). Available at: [Link][1]

Sources

Technical Whitepaper: Structural, Synthetic, and Functional Divergence of Piperonyl Amine and its N-Phenyl Derivative

[1][2]

Executive Summary

This technical guide provides a rigorous comparison between Piperonyl amine (3,4-methylenedioxybenzylamine) and its N-phenyl derivative, N-(2H-1,3-benzodioxol-5-ylmethyl)aniline .[1] While both compounds share the 1,3-benzodioxole scaffold—a privileged pharmacophore in medicinal chemistry—their nitrogen substitution patterns dictate vastly different physicochemical properties, synthetic routes, and regulatory profiles.[1]

This document is designed for researchers requiring precise data on the synthesis, reactivity, and handling of these intermediates. It moves beyond basic definitions to explore the causality of their chemical behavior, supported by self-validating protocols and mechanistic visualizations.[1]

Physicochemical Profiling

The fundamental divergence between these two molecules lies in the electronic environment of the nitrogen atom. Piperonyl amine is a primary aliphatic amine, whereas the N-phenyl derivative is a secondary aromatic amine (specifically, an N-benzylaniline).[1] This structural nuance creates a logarithmic difference in basicity (pKa).[1]

Table 1: Comparative Physicochemical Data
FeaturePiperonyl AmineN-(2H-1,3-benzodioxol-5-ylmethyl)aniline
CAS Number 2620-50-03526-42-9
Structure Type Primary Amine (Aliphatic)Secondary Amine (N-Aryl, N-Benzyl)
Molecular Weight 151.16 g/mol 227.26 g/mol
pKa (Conjugate Acid) ~9.5 (Strong Base)~3.9 – 4.2 (Weak Base)
LogP (Lipophilicity) ~1.1~3.5
Physical State Liquid / Low-melting solidSolid
Nucleophilicity High (Primary amine)Moderate to Low (Delocalized LP)
Regulatory Status Watched precursor (List I/II var.)Research Chemical / Intermediate

Expert Insight: The pKa difference (~5 units) is the critical operational parameter. Piperonyl amine will be fully protonated at physiological pH (7.[1]4) and requires strong organic bases for extraction.[1] The N-phenyl derivative, being a much weaker base due to the delocalization of the nitrogen lone pair into the aniline ring, remains largely unprotonated at neutral pH and can be extracted under milder conditions.

Synthetic Architectures

Both compounds are accessible via reductive amination of Piperonal (3,4-methylenedioxybenzaldehyde) , but the choice of amine source and reducing agent defines the pathway.[1]

Mechanistic Pathway

The synthesis diverges at the imine formation step. Piperonyl amine requires an ammonia source (or equivalent like hydroxylamine followed by reduction), while the N-phenyl derivative utilizes aniline.[1]

SynthesisPathwaysPiperonalPiperonal(Aldehyde)Imine1Intermediate Imine(Unstable)Piperonal->Imine1+ NH3- H2OImine2Schiff Base(Stable Solid)Piperonal->Imine2+ Aniline- H2OAmmoniaAmmonia Source(NH4OAc / NH3)PAPiperonyl Amine(Primary Amine)Imine1->PAReduction(H2/Pd or NaBH4)AnilineAniline(Ph-NH2)N_PhenylN-(2H-1,3-benzodioxol-5-ylmethyl)aniline(Secondary Amine)Imine2->N_PhenylReduction(NaBH4)

Figure 1: Divergent synthetic pathways from a common Piperonal precursor.[1]

Reactivity & Chemical Stability[1][2][3]

Nucleophilicity and Electrophilic Attack[1]
  • Piperonyl Amine: The nitrogen atom is highly nucleophilic.[1] It reacts rapidly with acyl chlorides, alkyl halides, and isocyanates. In air, it readily absorbs

    
     to form carbamate salts (carbamation), necessitating storage under inert gas (Argon/Nitrogen).
    
  • N-Phenyl Derivative: The nucleophilicity is attenuated by the phenyl ring.[1] While it can still participate in acylation, it is resistant to carbamate formation in air. However, the aniline ring introduces susceptibility to electrophilic aromatic substitution (EAS) at the para position relative to the nitrogen.

Metabolic Stability (Drug Development Context)
  • Piperonyl Amine: The primary amine is a substrate for Monoamine Oxidases (MAO), leading to rapid oxidative deamination to the aldehyde.

  • N-Phenyl Derivative: The secondary structure blocks MAO activity.[1] However, the aniline moiety is a liability for CYP450-mediated bioactivation (N-hydroxylation), potentially leading to hepatotoxicity.[1] This structural alert must be monitored during lead optimization.

Experimental Protocols

Safety Warning: Piperonal is a regulated precursor in many jurisdictions (e.g., List I in the US/EU). Ensure all regulatory compliance is met before acquiring precursors.[1] All reactions must be performed in a fume hood.[1]

Protocol A: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

This protocol utilizes a stepwise reductive amination which allows for the isolation of the stable imine intermediate if desired.[1]

Reagents:

  • Piperonal (15.0 g, 100 mmol)[1]

  • Aniline (9.3 g, 100 mmol)[1]

  • Sodium Borohydride (NaBH4) (4.5 g, 120 mmol)[1]

  • Methanol (MeOH) (150 mL)

  • Glacial Acetic Acid (cat.)[1]

Step-by-Step Methodology:

  • Imine Formation: In a 500 mL round-bottom flask, dissolve Piperonal (15.0 g) and Aniline (9.3 g) in MeOH (100 mL). Add 2-3 drops of glacial acetic acid.

  • Equilibration: Stir at room temperature for 2 hours. A color change (often yellowing) indicates Schiff base formation.[1] Self-Validation: TLC (20% EtOAc/Hexane) should show disappearance of the aldehyde spot.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH4 (4.5 g) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reaction: Remove ice bath and stir at room temperature for 3 hours.

  • Quench: Carefully add water (50 mL) to quench excess hydride.[1] Evaporate MeOH under reduced pressure.

  • Extraction: Dissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield the N-phenyl derivative.[1]
    
Protocol B: Synthesis of Piperonyl Amine (Ammonium Formate Method)

A Leuckart-Wallach type variation suitable for generating primary amines without high-pressure hydrogenation.[1]

Reagents:

  • Piperonal (15.0 g, 100 mmol)[1]

  • Ammonium Formate (31.5 g, 500 mmol)[1]

  • Formic Acid (85%, 20 mL)[1]

Step-by-Step Methodology:

  • Condensation: Combine Piperonal and Ammonium Formate in a flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to 160-170°C. Water and

    
     will evolve.[1] Maintain reflux for 4-6 hours.
    
  • Hydrolysis: The intermediate formed is N-formyl piperonyl amine.[1] To hydrolyze, add dilute HCl (50 mL, 10%) to the reaction mass and reflux for an additional hour.

  • Workup: Cool to room temperature. Wash the acidic solution with Ether (to remove unreacted aldehyde).[1]

  • Basification: Basify the aqueous layer to pH > 12 using 50% NaOH solution.[1] The amine will separate as an oil.

  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate. Distillation under vacuum is recommended for high purity.[1]
    

Regulatory & Compliance Note

Piperonyl Amine:

  • Status: Often listed as a "Watched Chemical" or precursor due to its utility in synthesizing MDMA-class compounds (e.g., via methylation).[1]

  • Handling: Strict inventory tracking is recommended.[1]

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline:

  • Status: Generally classified as a research chemical.[1][2] It is not a direct precursor to common controlled substances because the N-phenyl bond is difficult to cleave selectively to yield the primary amine or secondary methylamine required for illicit synthesis.[1]

  • Handling: Standard GLP (Good Laboratory Practice) applies.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75799, Piperonylamine.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66028, N-Benzylaniline (Analogous physicochemical data).[1] Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry. (Standard protocol reference for reductive amination).

  • Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals. Retrieved from [Link][1]

safety data sheet SDS for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CAS No: 3526-42-9) is publicly available in the retrieved search results. This guide has been meticulously compiled by a Senior Application Scientist, synthesizing safety data from structurally analogous compounds, including aniline, N-benzylaniline derivatives, and benzodioxole-containing molecules. The purpose of this document is to provide a comprehensive safety framework for researchers, scientists, and drug development professionals. All procedures should be conducted with a thorough risk assessment for the specific experimental context.

Compound Overview and Structural Hazard Analysis

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is a secondary amine containing three key structural motifs that dictate its chemical reactivity and toxicological profile: the aniline core, the benzyl group, and the benzodioxole ring.

  • Aniline Core: Aniline and its derivatives are known for their toxicity. They can be absorbed through the skin and are associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[1][2] Aniline is also classified as a suspected human carcinogen and mutagen.[1][2]

  • Benzodioxole Ring: This moiety is found in numerous natural and synthetic compounds. While the ring itself is relatively stable, it can be metabolized in vivo, potentially leading to the formation of reactive intermediates.

  • N-Benzyl Group: The benzyl group increases the lipophilicity of the molecule, which may enhance its ability to be absorbed through the skin.

Given these structural features, N-(2H-1,3-benzodioxol-5-ylmethyl)aniline should be handled as a potentially toxic substance with particular attention to preventing skin contact, inhalation, and ingestion.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, N-(2H-1,3-benzodioxol-5-ylmethyl)aniline should be treated as a hazardous substance. The following GHS-style hazard statements are likely applicable:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[2][4]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[2]

  • Carcinogenicity: Suspected of causing cancer.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[2][3]

Physical and Chemical Properties Summary
PropertyValueSource
CAS Number 3526-42-9[5]
Molecular Formula C14H13NO2[5]
Molecular Weight 227.26 g/mol [5]
Appearance Likely a solid at room temperatureInferred
Solubility Low water solubility is expected[6]

Safe Handling and Engineering Controls

A multi-layered approach to safety is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Chemical Fume Hood: All work involving the handling of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3][7]

  • Hand Protection: Nitrile gloves are recommended for handling this compound.[1] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Protective Clothing: A full-length lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, consider using a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Transfer to reaction vessel handle1->handle2 handle3 Conduct experiment in fume hood handle2->handle3 clean1 Quench reaction and work-up in hood handle3->clean1 clean2 Segregate waste into appropriate containers clean1->clean2 clean3 Decontaminate work surfaces clean2->clean3 clean4 Remove and dispose of PPE correctly clean3->clean4

Caption: A typical workflow for the safe handling of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][6]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

Spill Management
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1]

    • Collect the absorbed material into a suitable, labeled container for disposal.[8]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert emergency responders.

    • Prevent entry into the area.

    • Provide emergency responders with as much information as possible about the spilled substance.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[1][3]

  • Store in a locked cabinet or a restricted-access area.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as the product itself.

  • Do not allow the material to enter drains or waterways.[2]

Synthesis Safety Considerations

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline likely involves the reductive amination of piperonal with aniline. This process introduces additional hazards that must be managed.

  • Reactants: Both piperonal and aniline are hazardous. Aniline, as previously mentioned, is toxic and a suspected carcinogen.[1][2]

  • Reagents: Reducing agents such as sodium borohydride or sodium triacetoxyborohydride are commonly used. These reagents can react violently with water and acids, producing flammable hydrogen gas.

  • Solvents: The reaction is typically carried out in organic solvents, which may be flammable and have their own health hazards.

Synthesis Safety Workflow

G cluster_reaction_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification setup1 Charge reactor with aniline and solvent in fume hood setup2 Add piperonal portion-wise setup1->setup2 reduc1 Cool reaction mixture setup2->reduc1 reduc2 Slowly add reducing agent reduc1->reduc2 reduc3 Monitor reaction for exotherm and gas evolution reduc2->reduc3 workup1 Carefully quench reaction reduc3->workup1 workup2 Perform extraction in fume hood workup1->workup2 workup3 Purify by chromatography or crystallization workup2->workup3

Caption: Key safety checkpoints during the synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Conclusion

References

  • N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline | 3526-42-9 | C14H13NO2 | Appchem. (n.d.). Retrieved from [Link]

  • Aniline. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Selective N-Alkylation of Aniline with Piperonal via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)aniline represents a fundamental transformation in medicinal chemistry, linking a pharmacophore-rich piperonyl moiety with an aromatic amine. This scaffold is prevalent in various bioactive compounds, including antitumor agents, antimicrobials, and precursors to isoquinoline alkaloids.[1]

While technically an "alkylation," direct reaction with alkyl halides (e.g., piperonyl chloride) is often suboptimal due to poly-alkylation side products. Reductive Amination is the superior, field-proven methodology, offering higher selectivity for the mono-alkylated product.

Core Challenges & Solutions
  • Challenge: Competitive reduction of the aldehyde (piperonal) to the alcohol (piperonyl alcohol) before imine formation.

  • Solution: Selection of the appropriate hydride donor strength (

    
     vs. 
    
    
    
    ) or utilizing a stepwise protocol.
  • Challenge: Hydrolysis of the intermediate imine (Schiff base) due to water generation.

  • Solution: Use of drying agents (

    
    , Molecular Sieves) or anhydrous solvents in direct protocols.[2]
    

Mechanistic Insight

Understanding the equilibrium is vital for protocol selection. The reaction proceeds through a Schiff base (imine) intermediate. The rate-determining step is often the formation of the iminium ion, which is then irreversibly reduced to the amine.

Reaction Pathway Visualization

ReactionMechanism Piperonal Piperonal (Aldehyde) Hemiaminal Hemiaminal (Unstable) Piperonal->Hemiaminal Nucleophilic Attack Aniline Aniline (Amine) Aniline->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Hemiaminal->Imine -H2O (Dehydration) Imine->Piperonal Hydrolysis (+H2O) Iminium Protonated Iminium Ion Imine->Iminium +H+ (Acid Cat.) Product N-piperonylaniline (Secondary Amine) Iminium->Product Reduction (H-)

Figure 1: Mechanistic pathway for the reductive amination of piperonal with aniline. Note the reversible nature of imine formation.

Experimental Protocols

Method A: Direct Reductive Amination (The "Gold Standard")

Best for: Medicinal chemistry, high-throughput synthesis, maximizing yield. Reagent: Sodium Triacetoxyborohydride (


) — Mild, selective for imines over aldehydes.[2]
Reagents
  • Piperonal (1.0 equiv)[1][3]

  • Aniline (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2]

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask under

    
     atmosphere, dissolve Piperonal  (10 mmol, 1.50 g) and Aniline  (10 mmol, 0.93 g) in DCE (30 mL).
    
  • Catalysis: Add Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature (RT) for 15–30 minutes to promote imine equilibrium.

  • Reduction: Cool the mixture slightly (optional, 0°C) if working on large scale (>10g). Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.

    • Note: STAB releases acetic acid upon reaction; gas evolution is minimal compared to

      
      .
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). Look for disappearance of Piperonal (

    
    ) and appearance of product (
    
    
    
    ).
  • Quench: Quench by adding saturated aqueous

    
     (30 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: If necessary, recrystallize from Ethanol or perform flash chromatography (Silica, Hexanes/EtOAc gradient).

Method B: Stepwise Reduction (Cost-Effective)

Best for: Large-scale synthesis, cost-sensitive projects. Reagent: Sodium Borohydride (


) — Stronger, cheaper, but requires imine pre-formation.[4]
Reagents
  • Piperonal (1.0 equiv)[1][3]

  • Aniline (1.0 equiv)[3][5]

  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[4]

Step-by-Step Protocol
  • Imine Formation: Dissolve Piperonal (10 mmol) and Aniline (10 mmol) in anhydrous MeOH (20 mL).

    • Option: Add 3g of 4Å Molecular Sieves to absorb water and drive equilibrium.

    • Condition: Reflux for 2 hours OR stir at RT for 12 hours.

  • Verification: Verify imine formation by TLC or observing a color change (often yellowing).

  • Reduction: Cool the solution to 0°C (Ice bath).

  • Addition: Add

    
      (10 mmol, 0.38 g) slowly in small portions.
    
    • Warning: Exothermic reaction with vigorous

      
       gas evolution. Do not seal the vessel.
      
  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Evaporate most MeOH. Add water (20 mL) and extract with EtOAc.

Method C: Solvent-Free "Green" Synthesis

Best for: Green chemistry compliance, educational demos, rapid screening.

Step-by-Step Protocol
  • Melt: Place Piperonal (solid) and Aniline (liquid) in a mortar or flask (1:1 ratio). Grind/mix until a homogeneous liquid/paste forms (eutectic melt).

  • Wait: Let stand for 10–20 minutes. The formation of the Schiff base often releases heat and water (visible as droplets).

  • Solubilize & Reduce: Dissolve the melt in a minimal amount of EtOH, then treat with

    
     as per Method B.
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Stoichiometry Dialkylation (Tertiary amine formed)Ensure Aniline is not in large excess. Use 1:1 ratio. Steric bulk of piperonal usually limits this, but it is possible.
pH Control No reaction / Low YieldpH must be weakly acidic (~pH 4-5) for imine formation but not so acidic that it inhibits the hydride. Use AcOH (Method A).[3]
Water Content Hydrolysis of ImineIn Method B, if yield is low, the imine likely hydrolyzed back to aldehyde before reduction. Use Molecular Sieves.[2]
TLC Monitoring Aldehyde spot persistsImine formation incomplete. Increase time or heat (Method B) before adding hydride.
Product Color Dark/Black crude oilAniline oxidation. Ensure

atmosphere and use fresh/distilled aniline.

Decision Workflow

Workflow Start Start Synthesis Scale Scale / Budget? Start->Scale STAB_Route High Value / Small Scale (Method A) Scale->STAB_Route Mg to Grams NaBH4_Route Cost Sensitive / Large Scale (Method B) Scale->NaBH4_Route Kilos AcidSensitive Substrate Acid Sensitive? STAB_Route->AcidSensitive Stepwise Isolate Imine first, then reduce NaBH4_Route->Stepwise Standard Path DirectSTAB Use NaBH(OAc)3 + AcOH in DCE AcidSensitive->DirectSTAB No AcidSensitive->Stepwise Yes (Avoid AcOH)

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Safety & Compliance

  • Piperonal (Heliotropin):

    • Regulatory: In many jurisdictions (e.g., USA, EU), Piperonal is a List I Chemical (precursor to MDMA/MDA). Researchers must maintain strict inventory logs and verify end-user legitimacy.

    • Handling: Standard irritant.

  • Aniline:

    • Toxicity: Highly toxic by inhalation and skin absorption. Methemoglobinemia hazard. Use double gloves and work in a fume hood.

  • Borohydrides:

    • Flammability: Reacts with water/acid to release Hydrogen gas (

      
      ). Keep away from ignition sources.
      

References

  • Abdel-Magid, A. F., et al. (1996).[3][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Common Organic Chemistry. (n.d.). "Reductive Amination: Common Conditions and Mechanisms."

  • Touchette, K. M. (2006).[8] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education, 83(6), 929.[8]

  • BenchChem. (2025).[2] "Optimizing Reductive Amination for Piperidine Synthesis." (Applicable to general reductive amination troubleshooting).

Sources

Application Note: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, handling, and pharmaceutical application of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (also known as N-piperonylaniline). As a secondary amine combining the lipophilic, metabolically active 1,3-benzodioxole pharmacophore with a versatile aniline handle, this molecule serves as a critical scaffold in the development of kinase inhibitors, tubulin polymerization inhibitors, and TRP channel modulators. This document provides a validated reductive amination protocol for its synthesis and outlines its downstream utility in generating Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Strategic Value[2]

The Pharmacophore

The strategic value of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline lies in its dual-domain structure:

  • 1,3-Benzodioxole (Piperonyl) Domain: A "privileged structure" in medicinal chemistry.[1] It functions as a bioisostere for catechol or dimethoxybenzene rings but with distinct metabolic properties. It is found in approved drugs like Tadalafil (PDE5 inhibitor) and Paroxetine (SSRI).[1]

  • Aniline Nitrogen: A nucleophilic handle allowing for rapid diversification into amides, ureas, and sulfonamides—linkages essential for hydrogen-bonding interactions in enzyme active sites (e.g., the ATP-binding pocket of kinases).

Expert Insight: Metabolic Modulation

Researchers must be aware that the methylenedioxy bridge is not pharmacologically inert. It is a known substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]

  • Mechanism: CYP450 oxidizes the methylene carbon to a carbene intermediate, which forms a stable complex with the heme iron, irreversibly inhibiting the enzyme.

  • Implication: While this can lead to Drug-Drug Interactions (DDIs), it is often exploited intentionally (as in Stiripentol ) to boost the pharmacokinetic half-life of co-administered drugs.[1]

Protocol A: Validated Synthesis via Reductive Amination

Objective: Synthesize high-purity N-(2H-1,3-benzodioxol-5-ylmethyl)aniline from commercially available piperonal and aniline.

Methodology: Indirect Reductive Amination (Two-Step, One-Pot).[1] Rationale: While direct mixing with reducing agents is possible, pre-forming the imine (Schiff base) ensures complete conversion and minimizes the formation of alcohol side-products from the aldehyde.

Materials
  • Precursor A: Piperonal (3,4-Methylenedioxybenzaldehyde) [CAS: 120-57-0][1]

  • Precursor B: Aniline [CAS: 62-53-3][1]

  • Reductant: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: Methanol (anhydrous preferred)[1]

Step-by-Step Procedure
  • Imine Formation (The "Equilibrium Push"):

    • In a 250 mL round-bottom flask, dissolve Piperonal (15.0 g, 100 mmol) in Methanol (100 mL).

    • Add Aniline (9.3 g, 100 mmol) dropwise.[1]

    • Critical Step: Add 5g of activated 3Å molecular sieves or reflux for 2 hours to drive the equilibrium toward the imine (Schiff base).[1]

    • Observation: The solution will turn yellow/orange, indicating imine formation.

    • QC Check: Spot on TLC (20% EtOAc/Hexane).[1] The aldehyde spot should disappear.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (4.5 g, 120 mmol) in small portions over 30 minutes. Caution: Exothermic gas evolution (H₂).[1]

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Isolation:

    • Quench excess hydride by carefully adding 1N HCl until pH ~2.[1] Stir for 15 mins to hydrolyze any unreacted imine/boron complexes.

    • Basify to pH >10 using 10% NaOH .[1]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]

    • Target Yield: >85%.

    • Physical State: Off-white solid or viscous oil (MP approx. 43-46°C).[1]

Data Summary Table
ParameterSpecification
Appearance Off-white crystalline solid or pale yellow oil
¹H NMR (CDCl₃) δ 7.2 (t, 2H), 6.8 (m, 4H), 6.6 (d, 2H), 5.9 (s, 2H, -OCH₂O-), 4.2 (s, 2H, -CH₂-N)
Mass Spec (ESI) [M+H]⁺ = 228.1
Storage 2-8°C, protect from light (amine oxidation risk)

Protocol B: Downstream Library Generation (Urea Synthesis)[1]

Application: The secondary amine is an ideal nucleophile for creating urea-linked kinase inhibitors (e.g., Sorafenib analogs).[1]

Workflow:

  • Dissolve N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (1.0 equiv) in dry DCM.

  • Add Aryl Isocyanate (1.1 equiv) (e.g., Phenyl isocyanate for SAR baseline).[1]

  • Add Triethylamine (1.5 equiv) if the amine is a salt; otherwise, base is optional.

  • Stir at RT for 2-12 hours.

  • Workup: The urea product often precipitates. Filter and wash with cold ether. If soluble, wash with 1N HCl (removes unreacted aniline) then brine.

Visualizing the Workflow

The following diagram illustrates the synthesis and metabolic pathway logic using Graphviz.

G Piperonal Piperonal (Aldehyde) Imine Schiff Base (Intermediate) Piperonal->Imine -H2O (MeOH) Aniline Aniline (Amine) Aniline->Imine Product N-Piperonylaniline (Secondary Amine) Imine->Product NaBH4 Reduction Urea Urea/Amide Library Product->Urea Isocyanates/Acyl Chlorides Metabolism CYP450 Inhibition Product->Metabolism In Vivo (Liver)

Caption: Figure 1.[1][2] Synthesis workflow from precursors to the target scaffold, branching into library generation and metabolic considerations.

Safety & Handling (SDS Summary)

  • Hazards:

    • Aniline: Toxic by inhalation/skin contact.[1] Methemoglobinemia risk. Use double gloving (Nitrile).[1]

    • Piperonal: Generally GRAS (Generally Recognized As Safe) but treat as irritant.[1]

    • Product: Treat as a potential skin sensitizer and irritant.[1]

  • Waste Disposal: All organic washes containing aniline residues must be segregated into "Halogen-free Organic Waste" and clearly labeled as toxic.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Murray, M. (2000).[1] "Mechanisms of inhibitory and inductive interactions of alkyl-methylenedioxybenzenes with cytochrome P450." Current Drug Metabolism.

  • Kumari, S., et al. (2020). "Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors." Chemistry Central Journal.

  • BenchChem. (2025).[1][5] "Application Notes: Aniline Derivatives in Medicinal Chemistry."

Sources

The Synthesis of Benzodioxole-Containing Secondary Amines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[3] Secondary amines incorporating this framework are of particular interest as they serve as crucial intermediates and final products in the development of novel therapeutics, agrochemicals, and fragrances.[3][4]

This guide provides an in-depth exploration of the primary synthetic strategies for preparing benzodioxole-containing secondary amines, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, offering practical insights into experimental design, optimization, and troubleshooting.

Key Synthetic Strategies

The formation of the crucial C-N bond in benzodioxole-containing secondary amines can be accomplished through several robust and versatile synthetic methodologies. The choice of strategy is often dictated by the nature of the available starting materials, desired substitution patterns, and functional group tolerance. The most prevalent and effective methods include:

  • Reductive Amination: A highly reliable one-pot reaction for forming secondary amines from aldehydes or ketones.

  • N-Alkylation: A classical approach involving the reaction of a primary amine with an alkylating agent.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of aryl amines.

  • Pictet-Spengler Reaction: A valuable method for the synthesis of tetrahydroisoquinoline and β-carboline ring systems that can incorporate the benzodioxole moiety.

Reductive Amination: The Workhorse of Secondary Amine Synthesis

Reductive amination is a cornerstone of amine synthesis due to its broad substrate scope, operational simplicity, and generally high yields.[5] The reaction proceeds through the in-situ formation of an imine or iminium ion from a benzodioxole-containing carbonyl compound (e.g., piperonal) and a primary amine, which is then reduced to the corresponding secondary amine.[6]

Causality of Experimental Choices

The success of a reductive amination hinges on the careful selection of the reducing agent and reaction conditions. The reducing agent must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound.[7]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and selectivity for imines over aldehydes and ketones.[1] It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, typically used in protic solvents like methanol (MeOH) or ethanol (EtOH).[8] Its use requires slightly acidic conditions to facilitate imine formation.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is a greener alternative, though it may not be suitable for substrates with other reducible functional groups.[9]

The reaction is often carried out as a one-pot procedure, where the carbonyl compound, amine, and reducing agent are combined.[5] For less reactive pairings, a two-step approach, where the imine is pre-formed before the addition of the reducing agent, can be beneficial.[10]

Experimental Protocol: Synthesis of N-Benzyl-1-(1,3-benzodioxol-5-yl)methanamine

This protocol details the reductive amination of piperonal with benzylamine.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperonal (1.0 eq.) in anhydrous DCM, add benzylamine (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure secondary amine.[11]

N-Alkylation: A Direct Approach

Direct N-alkylation is a classical method for the synthesis of secondary amines, involving the reaction of a primary amine with an alkyl halide via an SN2 mechanism.[12] A primary challenge with this method is controlling over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[7]

Mitigating Over-alkylation

Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry: Using a slight excess of the primary amine relative to the alkyl halide can help minimize dialkylation.

  • Base Selection: The choice of base is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often used to neutralize the acid generated during the reaction without competing in the alkylation.[11]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used to facilitate the SN2 reaction.[13]

Experimental Protocol: Synthesis of N-Methyl-1,3-benzodioxol-5-amine

This protocol describes the N-methylation of 1,3-benzodioxol-5-amine.

Materials:

  • 1,3-benzodioxol-5-amine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 1,3-benzodioxol-5-amine (1.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous acetonitrile, add methyl iodide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC until the starting amine is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: A Modern Cross-Coupling Strategy

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[14] This method is particularly useful for constructing a C(aryl)-N bond, which is often challenging via traditional methods.[15] For the synthesis of benzodioxole-containing secondary amines, this reaction typically involves coupling a primary amine with an aryl halide, such as 5-bromo-1,3-benzodioxole.

Key Components of the Catalytic System

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, and base.

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used palladium sources.[16]

  • Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle.[16] Commonly used ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[14][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed.[17]

Experimental Protocol: Synthesis of N-Phenyl-1,3-benzodioxol-5-amine

This protocol outlines the coupling of 5-bromo-1,3-benzodioxole with aniline.

Materials:

  • 5-Bromo-1,3-benzodioxole

  • Aniline

  • Pd(OAc)₂

  • BINAP

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Celite

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk flask, combine 5-bromo-1,3-benzodioxole (1.0 eq.), aniline (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd(OAc)₂ (0.05 eq.), and BINAP (0.08 eq.).[17]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours, or until completion as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Pictet-Spengler Reaction: Constructing Heterocyclic Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[4] When a tryptamine derivative is used, a tetrahydro-β-carboline is formed. This reaction is particularly relevant to the synthesis of complex benzodioxole-containing alkaloids and pharmaceuticals. For instance, reacting 3,4-methylenedioxyphenethylamine with an aldehyde will yield a tetrahydroisoquinoline with the benzodioxole moiety incorporated into the heterocyclic core.

Mechanistic Considerations

The reaction proceeds via the formation of a Schiff base, which then undergoes protonation to form an electrophilic iminium ion.[18] An intramolecular electrophilic aromatic substitution then occurs, leading to the cyclized product.[4] The electron-donating nature of the benzodioxole ring facilitates this cyclization.[18]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

This protocol describes the reaction of 3,4-methylenedioxyphenethylamine with an aldehyde.

Materials:

  • 3,4-Methylenedioxyphenethylamine

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-methylenedioxyphenethylamine (1.0 eq.) in anhydrous DCM, add the aldehyde (1.1 eq.).

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Purification and Characterization

The purification and characterization of the synthesized benzodioxole-containing secondary amines are critical to ensure their identity and purity for subsequent applications.

Purification Techniques

The choice of purification method depends on the physical properties of the amine and the nature of the impurities.[19]

Purification TechniquePrincipleApplicability
Column Chromatography Differential adsorption on a stationary phase (e.g., silica gel).Highly versatile for a wide range of polarities. Amine-functionalized silica can be beneficial for basic compounds.[20]
Recrystallization Difference in solubility of the compound and impurities in a given solvent.Effective for crystalline solids. Can be performed on the free base or a salt (e.g., hydrochloride).
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase.Ideal for achieving high purity, especially for removing closely related impurities.[19]
Acid-Base Extraction Exploits the basicity of the amine to move it between aqueous and organic phases.Useful for removing non-basic impurities.
Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals include the N-H proton (often a broad singlet), aromatic protons of the benzodioxole ring, the methylenedioxy protons (a characteristic singlet around 5.9-6.0 ppm), and protons on the alkyl groups attached to the nitrogen.

    • ¹³C NMR: Shows the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information on its fragmentation pattern.

  • Infrared (IR) Spectroscopy: The N-H stretch of a secondary amine typically appears as a single, moderately weak band in the region of 3300-3500 cm⁻¹.

Visualizing the Synthetic Pathways

Reductive Amination Workflow

G start Benzodioxole Aldehyde/Ketone + Primary Amine imine Imine/Iminium Ion Formation (in situ) start->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction workup Aqueous Workup reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product Benzodioxole-Containing Secondary Amine purification->product

Caption: A typical workflow for the synthesis of benzodioxole-containing secondary amines via reductive amination.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L₂ oa Oxidative Addition Complex pd0->oa Ar-X amide_complex Palladium Amido Complex oa->amide_complex R'-NH₂, Base amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The preparation of benzodioxole-containing secondary amines is a critical endeavor in modern chemical research, particularly in the fields of medicinal chemistry and drug development. The synthetic strategies outlined in this guide—reductive amination, N-alkylation, Buchwald-Hartwig amination, and the Pictet-Spengler reaction—provide a versatile toolkit for accessing a wide range of these valuable compounds. By understanding the underlying principles and carefully selecting experimental conditions, researchers can efficiently synthesize and purify these important molecules, paving the way for new discoveries and innovations.

References

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  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
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The N-(2H-1,3-benzodioxol-5-ylmethyl)aniline Scaffold: A Versatile Platform for the Discovery of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," recur in a multitude of bioactive compounds, demonstrating an inherent ability to interact with a variety of biological targets. The N-(2H-1,3-benzodioxol-5-ylmethyl)aniline core represents one such scaffold, merging the established pharmacophoric features of the benzodioxole ring system with the versatile aniline moiety. The 1,3-benzodioxole group is a common motif in natural products and has been associated with a wide array of biological activities, including anticancer effects.[1] This guide provides a comprehensive overview of the utility of the N-(2H-1,3-benzodioxol-5-ylmethyl)aniline scaffold in drug discovery, with a particular focus on its application in the development of novel tubulin polymerization inhibitors for cancer therapy. We will delve into the synthetic accessibility of this scaffold, provide detailed protocols for its biological evaluation, and explore the structure-activity relationships that govern its therapeutic potential.

Synthetic Pathways: Accessing the N-(2H-1,3-benzodioxol-5-ylmethyl)aniline Core

The synthesis of the N-(2H-1,3-benzodioxol-5-ylmethyl)aniline scaffold is readily achievable through several established organic chemistry transformations. A particularly efficient and widely used method is reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine.

A general and reliable protocol for the synthesis of the parent scaffold is outlined below:

Protocol 1: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline via Reductive Amination

Materials and Reagents:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of piperonal (1.0 equivalent) in DCE or THF, add aniline (1.0-1.2 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Causality Behind Experimental Choices:

  • Reductant: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, allowing for the efficient formation of the imine before reduction.[2][3]

  • Solvent: DCE and THF are commonly used solvents for this reaction as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the imine.

Application in Drug Discovery: Targeting Tubulin Polymerization in Cancer

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, most notably mitosis. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making tubulin an attractive target for anticancer drug development.[4] Several successful anticancer drugs, such as paclitaxel and vinca alkaloids, function by targeting microtubulin. The N-(2H-1,3-benzodioxol-5-ylmethyl)aniline scaffold has emerged as a promising framework for the design of novel tubulin polymerization inhibitors.

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of the N-(2H-1,3-benzodioxol-5-ylmethyl)aniline scaffold are hypothesized to exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5]

G cluster_0 Cellular Environment cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Assembly Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Disruption Mitotic Spindle->Cell Division Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Drug_Scaffold N-(2H-1,3-benzodioxol-5-ylmethyl)aniline Derivative Inhibition Inhibition Drug_Scaffold->Inhibition Inhibition->Tubulin Dimers Binds to Colchicine Site Inhibition->Microtubules Prevents Polymerization

Caption: Proposed mechanism of action for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline derivatives as tubulin polymerization inhibitors.

Experimental Protocols for Biological Evaluation

To assess the potential of novel N-(2H-1,3-benzodioxol-5-ylmethyl)aniline derivatives as anticancer agents targeting tubulin, a series of in vitro assays are essential. The following protocols provide a detailed methodology for these key experiments.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.

Materials and Reagents:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM)

  • Glycerol

  • Test compounds and control compounds (e.g., colchicine as a positive inhibitor, paclitaxel as a positive enhancer, DMSO as a vehicle control) dissolved in DMSO

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10X stock of the test compounds and controls in GTB. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-chilled 96-well plate on ice, add 10 µL of the 10X test compound, control, or vehicle to the appropriate wells.

    • To each well, add 90 µL of the cold tubulin solution containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the test compound and controls.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G Start Start PrepareReagents Prepare Reagents (Tubulin, Buffers, Compounds) Start->PrepareReagents SetupPlate Setup 96-well Plate on Ice (Add Compounds/Controls) PrepareReagents->SetupPlate AddTubulin Add Cold Tubulin Solution (with GTP and Glycerol) SetupPlate->AddTubulin IncubateRead Incubate at 37°C in Plate Reader (Measure A340 every min for 60 min) AddTubulin->IncubateRead AnalyzeData Analyze Data (Plot Abs vs. Time, Calculate IC50) IncubateRead->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) and Data Presentation

While extensive SAR studies on a large library of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline derivatives are not yet widely published, preliminary data from related benzodioxole-containing compounds suggest key structural features that influence anticancer activity.

Compound IDScaffold ModificationTarget Cell LineIC₅₀ (µM)Reference
YL201 (E)-3-(Benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamideMDA-MB-2314.92[6]
11a 1,4-benzodioxine derivativeMCF-7<10[5]

Insights from Related Scaffolds:

  • Substitution on the Aniline Ring: Modifications to the aniline ring can significantly impact activity. The introduction of various substituents allows for the fine-tuning of electronic and steric properties, which can enhance binding to the target protein.

  • Linker between the Two Aromatic Rings: The nature of the linker connecting the benzodioxole and aniline moieties is crucial. While the parent scaffold has a methylene linker, exploring other linkers such as amides or ureas could lead to compounds with improved activity and pharmacokinetic properties.

Conclusion and Future Directions

The N-(2H-1,3-benzodioxol-5-ylmethyl)aniline scaffold represents a promising starting point for the development of novel anticancer agents, particularly those targeting tubulin polymerization. Its straightforward synthesis and the proven bioactivity of the benzodioxole moiety make it an attractive platform for medicinal chemists. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives to establish a clear structure-activity relationship. Further investigation into the mechanism of action, including binding studies with purified tubulin and X-ray crystallography of the compound-tubulin complex, will be crucial for the rational design of more potent and selective drug candidates. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. Available at: [Link]

  • Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. Available at: [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. PMC. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available at: [Link]

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Application Note: Synthesis and Evaluation of Novel Ferroptosis Inhibitors Based on a Benzodioxole Aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The development of potent and specific small-molecule inhibitors of ferroptosis is a promising therapeutic strategy. This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of novel ferroptosis inhibitors derived from a benzodioxole aniline core. This scaffold has been identified in small molecule screens as a promising starting point for developing radical-trapping antioxidants (RTAs) that can effectively suppress ferroptotic cell death.[1][2][3] This guide details a robust synthetic protocol, methods for structural and purity analysis, and cell-based assays to determine anti-ferroptotic efficacy, providing researchers with the necessary tools to explore this promising class of compounds.

Introduction to Ferroptosis and Therapeutic Rationale

Ferroptosis is a distinct cell death modality characterized by the iron-catalyzed accumulation of lipid peroxides to lethal levels.[4][5] It is primarily regulated by the glutathione peroxidase 4 (GPX4) enzyme, which detoxifies lipid hydroperoxides.[6][7] Inhibition of GPX4, either directly by compounds like RSL3 or indirectly by depleting glutathione with agents like erastin, leads to unchecked lipid peroxidation and cell death.[8][9]

The central role of lipid peroxidation in ferroptosis makes radical-trapping antioxidants a compelling class of inhibitors. While the first-generation inhibitor, Ferrostatin-1 (Fer-1), demonstrated the therapeutic potential of this approach, it suffers from poor metabolic stability and solubility, limiting its clinical utility.[6][7][10] Consequently, there is a significant need to develop novel, drug-like ferroptosis inhibitors with improved pharmacokinetic properties.[4][11][12] The benzodioxole aniline scaffold has been identified as a privileged structure for designing such inhibitors, acting as potent radical-trapping antioxidants that can neutralize the peroxyl radicals that propagate lipid peroxidation.[1][2][3]

Proposed Mechanism of Action

The benzodioxole aniline derivatives are hypothesized to function as chain-breaking antioxidants within cellular membranes. The aniline nitrogen and the dioxole moiety are crucial for this activity. Upon encountering a lipid peroxyl radical (LOO•), the aniline is believed to donate a hydrogen atom, neutralizing the radical and terminating the lipid peroxidation chain reaction. The resulting radical on the inhibitor is stabilized by the benzodioxole ring system. This action directly protects polyunsaturated fatty acids (PUFAs) within membrane phospholipids from oxidative damage, thereby preserving membrane integrity and preventing cell death.

Diagram: The Ferroptosis Pathway and Inhibition by Radical-Trapping Antioxidants

The following diagram illustrates the core ferroptosis pathway, highlighting the central role of GPX4 and the mechanism by which benzodioxole aniline-based inhibitors are proposed to act.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PLs L_rad Lipid Radical (L•) PUFA->L_rad Oxidative Stress, Fe²⁺ LOO_rad Lipid Peroxyl Radical (LOO•) L_rad->LOO_rad + O₂ LOO_rad->PUFA Chain Reaction LOOH Lipid Peroxides (LOOH) LOO_rad->LOOH H-abstraction LOH Non-toxic Lipid Alcohols ferroptosis Ferroptotic Cell Death LOOH->ferroptosis Accumulation Leads to GPX4 GPX4 GPX4->LOOH GPX4->ferroptosis Prevents GSH GSH RSL3 RSL3 (Inducer) RSL3->GPX4 Inhibits inhibitor Benzodioxole Aniline Inhibitor (RTA) inhibitor->LOO_rad Traps Radical inhibitor->ferroptosis Prevents

Caption: Mechanism of ferroptosis inhibition by a Radical-Trapping Antioxidant (RTA).

PART 1: Synthesis Protocol

This section details the synthesis of a representative ferroptosis inhibitor, (benzo[d][6][8]dioxol-5-yl)(phenyl)methanamine, as a model compound. The synthesis proceeds via a reductive amination reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzo[d][6][8]dioxole-5-carbaldehyde (Piperonal)≥99%Sigma-Aldrich
Aniline≥99.5%Sigma-AldrichDistill before use if necessary.
Sodium triacetoxyborohydride (STAB)97%Acros OrganicsMoisture-sensitive. Handle under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a solvent purification system or over molecular sieves.
Acetic Acid (AcOH)GlacialFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR
Diethyl Ether (Et₂O)ACS GradeVWRFor extraction.
HexanesACS GradeVWRFor chromatography.
Ethyl Acetate (EtOAc)ACS GradeVWRFor chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Synthetic Scheme

A representative scheme for the reductive amination of piperonal with aniline.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add benzo[d][6][8]dioxole-5-carbaldehyde (1.50 g, 10.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Dissolve the aldehyde in 30 mL of anhydrous dichloromethane (DCM). To this solution, add aniline (0.91 mL, 10.0 mmol, 1.0 eq) followed by glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 eq).

    • Causality Note: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is more electrophilic and reactive towards the hydride reducing agent than the starting aldehyde.

  • Imine Formation: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) to the stirring mixture.

    • Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less reactive than sodium borohydride, allowing for the in-situ reduction of the formed iminium ion without significantly reducing the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde (visualized with a UV lamp and a potassium permanganate stain) indicates reaction completion.

  • Work-up: Quench the reaction by slowly adding 30 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield the final product as a white to pale yellow solid. Determine the final yield and proceed to characterization. Expected yield: 75-85%.

PART 2: Characterization and Quality Control

Ensuring the identity and purity of the synthesized inhibitor is critical before biological evaluation.

Analytical Methods
TechniqueInstrumentPurposeExpected Result for Model Compound
¹H NMR Bruker 400 MHzStructural ConfirmationPeaks corresponding to aromatic, benzylic, methoxy, and amine protons.
¹³C NMR Bruker 100 MHzStructural ConfirmationPeaks corresponding to all unique carbon atoms in the molecule.
LC-MS Agilent 1260 HPLC with 6120 Quadrupole MSPurity & Mass VerificationSingle major peak (>95% purity by UV) with m/z corresponding to [M+H]⁺.[13]
HRMS Thermo Fisher OrbitrapExact Mass DeterminationCalculated vs. found mass agreement within 5 ppm.
Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to 10 µg/mL in a 50:50 acetonitrile:water mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3500 V.

  • Data Analysis: Integrate the peak area from the UV chromatogram (e.g., at 254 nm) to determine purity. Confirm the mass of the major peak corresponds to the expected [M+H]⁺ ion.

PART 3: Biological Evaluation Protocol

This protocol describes a cell-based assay to determine the efficacy of the synthesized benzodioxole aniline derivative in preventing ferroptosis induced by the GPX4 inhibitor RSL3.[8]

Materials and Cell Lines
  • Cell Line: HT-1080 fibrosarcoma cells (ATCC CCL-121), known to be susceptible to ferroptosis.

  • Inducer: RSL3 (Selleckchem), a specific GPX4 inhibitor.[9]

  • Positive Control: Ferrostatin-1 (Sigma-Aldrich).

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Workflow for Biological Evaluation

Caption: Workflow for assessing the anti-ferroptotic activity of synthesized compounds.

Step-by-Step Assay Protocol
  • Cell Seeding: Seed HT-1080 cells in a clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of complete media. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor and Ferrostatin-1 in DMSO. Create a 2-fold serial dilution series in culture media to achieve final desired concentrations (e.g., ranging from 100 µM to 0.1 µM).

  • Pre-treatment: Remove the old media from the cells and add 90 µL of media containing the diluted test compounds, Ferrostatin-1, or a vehicle control (DMSO, 0.1% final concentration). Incubate for 1 hour.

  • Induction of Ferroptosis: Prepare a working solution of RSL3 in media. Add 10 µL of the RSL3 solution to the appropriate wells to achieve a final concentration of 1 µM (or a pre-determined EC₉₀ concentration). Add 10 µL of plain media to the "vehicle control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Signal Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average luminescence of the vehicle-treated (no RSL3) wells to 100% viability and the RSL3-only treated wells to 0% viability.

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the half-maximal effective concentration (EC₅₀) value.[8]

Confirmatory Assays

To confirm that cell rescue is due to the inhibition of lipid peroxidation, a hallmark of ferroptosis, further assays are recommended.[14]

  • Lipid Peroxidation Assay: Use a fluorescent probe like C11-BODIPY™ 581/591 to directly measure lipid reactive oxygen species by flow cytometry or fluorescence microscopy.[14] A successful inhibitor should reduce the RSL3-induced increase in the oxidized C11-BODIPY signal.

  • Iron Chelation Control: To ensure the compound is not simply acting as an iron chelator, co-treatment with known iron chelators like Deferoxamine (DFO) can be performed as a control.[15][16]

References

  • Design, Synthesis, and Biological Evaluation of New Improved Ferrostatin-1 Derived Ferroptosis Inhibitors. PubMed.
  • Diversity-Oriented Synthesis toward the Discovery of Ferrocenophane-Appended GPX4 Inhibitors as Potent Ferroptosis Inducers with Drug Likeness. ACS Publications.
  • Application Note: A Cell-Based In Vitro Assay for TH726, a Novel Ferroptosis Inhibitor. Benchchem.
  • A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound. MDPI.
  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. ResearchGate.
  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. ChemRxiv.
  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. ResearchGate.
  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. ChemRxiv.
  • Development of a cell-based model system for the investigation of ferroptosis. Frontiers.
  • Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. PubMed.
  • Ferroptosis inhibitors: past, present and future. Frontiers.
  • Discovery of Novel, Drug-like Ferroptosis Inhibitors with In Vivo Efficacy. ResearchGate.
  • Ferroptosis inhibitors: mechanisms of action and therapeutic potential. SpringerLink.
  • Design, synthesis, and evaluation of novel ferrostatin derivatives for the prevention of HG-induced VEC ferroptosis. PMC.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Ferroptosis Assays. Assay Genie.
  • Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. ACS Publications.
  • What are the basic and confirmatory tests for ferroptosis in cancer?. ResearchGate.

Sources

Application Notes and Protocols: Synthesis of N-(3,4-methylenedioxybenzylidene)aniline from Piperonal and Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The condensation reaction between an aldehyde and a primary amine to form a Schiff base, or imine, is a fundamental transformation in organic chemistry.[1] The resulting carbon-nitrogen double bond (-C=N-) is a versatile functional group found in numerous biologically active compounds and serves as a key intermediate in various synthetic pathways.[2] This application note provides a detailed guide for the synthesis of N-(3,4-methylenedioxybenzylidene)aniline, a Schiff base derived from the coupling of piperonal (3,4-methylenedioxybenzaldehyde) and aniline.

Piperonal is an aromatic aldehyde notable for its characteristic cherry-like scent and is a common component in fragrances and flavors.[3] Aniline is a primary aromatic amine and a foundational building block in the synthesis of dyes, pharmaceuticals, and polymers.[4] The resulting imine from their reaction is a valuable synthon for the preparation of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[5]

This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction conditions, a step-by-step protocol, and critical insights into the underlying chemical principles governing this transformation.

Reaction Mechanism and Scientific Rationale

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[6][7] The overall process involves the reaction of an aldehyde or ketone with a primary amine to form an imine and water.[8]

The mechanism can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of piperonal. This initial step is often the rate-determining step.

  • Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom results in the formation of a neutral intermediate known as a carbinolamine or hemiaminal.[9]

  • Acid Catalysis and Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[10] Subsequent elimination of a water molecule leads to the formation of a resonance-stabilized iminium ion.[7]

  • Deprotonation: A base (which can be another molecule of the amine reactant or the solvent) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.[7]

Driving the reaction to completion often requires the removal of water as it is formed, thereby shifting the equilibrium towards the product side.[11][12] This can be achieved by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[10]

Visualizing the Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Piperonal Piperonal (Aldehyde) Carbinolamine Carbinolamine Intermediate Piperonal->Carbinolamine Nucleophilic Attack Aniline Aniline (Primary Amine) Aniline->Carbinolamine IminiumIon Iminium Ion Carbinolamine->IminiumIon Dehydration (H₂O loss) Imine Imine (Schiff Base) IminiumIon->Imine Deprotonation Water Water

Caption: The reaction mechanism for Schiff base formation.

Experimental Protocols

Several protocols exist for the synthesis of Schiff bases, ranging from conventional heating in a solvent to more modern, environmentally benign methods. Below are two representative protocols.

Protocol 1: Conventional Synthesis via Reflux in Ethanol

This is a widely used and reliable method for the synthesis of the target imine.[2]

Materials and Equipment:
  • Piperonal (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (absolute or 95%)

  • Glacial Acetic Acid (catalytic amount, e.g., a few drops)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Step-by-Step Procedure:
  • To a round-bottom flask, add piperonal (1.0 equivalent) and dissolve it in a suitable volume of ethanol.

  • Add aniline (1.0 equivalent) to the flask.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Equip the flask with a reflux condenser and magnetic stir bar.

  • Heat the mixture to reflux and maintain this temperature for 2-5 hours.[2][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water with stirring to precipitate the crude product.[9]

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-(3,4-methylenedioxybenzylidene)aniline.[11][13]

  • Dry the purified crystals, determine the yield, and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Protocol 2: Room Temperature Synthesis with Vigorous Stirring

For some Schiff base formations, the reaction can proceed at room temperature, especially if the reactants are sufficiently reactive.[13]

Materials and Equipment:
  • Piperonal (1.0 eq)

  • Aniline (1.0 eq)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Ethanol (95%)

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Procedure:
  • In a flask equipped with a stirrer, place piperonal (1.0 equivalent).

  • With rapid stirring, add aniline (1.0 equivalent). A reaction may occur spontaneously, often with the evolution of heat and the separation of water.[14]

  • Allow the mixture to stand and stir for approximately 15 minutes.[13]

  • Pour the mixture into a beaker containing ethanol while stirring vigorously.[14]

  • Continue to stir for an additional 5-10 minutes.[13]

  • Place the beaker in an ice bath for 30 minutes to facilitate crystallization.[14][15]

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and air-dry.[13]

  • If necessary, recrystallize the product from ethanol to improve purity.[14]

  • Dry the final product and perform characterization.

Visualizing the Experimental Workflow

ExperimentalWorkflow Start Start Mixing Mix Piperonal, Aniline, and Ethanol Start->Mixing Catalysis Add Catalytic Acetic Acid Mixing->Catalysis Reflux Reflux for 2-5 hours Catalysis->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate in Cold Water Cooling->Precipitation Filtration Filter and Wash Crude Product Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry Purified Product Recrystallization->Drying Characterization Characterize Product (MP, NMR, IR) Drying->Characterization End End Characterization->End

Caption: General workflow for the synthesis of N-(3,4-methylenedioxybenzylidene)aniline.

Data Presentation: Summary of Reaction Conditions

ParameterProtocol 1 (Reflux)Protocol 2 (Room Temp.)Rationale & Expert Insights
Solvent EthanolEthanol (for precipitation)Ethanol is a good choice as it dissolves the reactants and is relatively easy to remove. For room temperature synthesis, the reaction can sometimes be performed neat initially.[14]
Catalyst Glacial Acetic AcidNone typically requiredAcid catalysis speeds up the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic, and facilitating the removal of water.[6][10] For highly reactive substrates, a catalyst may not be necessary.
Temperature Reflux (approx. 78 °C)Room TemperatureHeating increases the reaction rate and helps to drive the reaction to completion, especially for less reactive substrates.
Reaction Time 2-5 hours~30 minutesThe higher temperature in the reflux method generally leads to a faster reaction completion time.
Work-up Precipitation in waterCrystallization in ethanolBoth methods aim to isolate the product from the reaction mixture. The choice depends on the solubility of the imine product.
Purification RecrystallizationRecrystallizationRecrystallization is a standard and effective method for purifying solid organic compounds.[11]

Expertise & Experience: Troubleshooting and Optimization

Low Yield:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reflux time or add a more effective dehydrating agent like molecular sieves.[10]

  • Equilibrium Issues: The formation of imines is a reversible process. To drive the equilibrium towards the product, ensure efficient removal of the water byproduct.[11]

  • Impure Reactants: Use freshly distilled aniline and pure piperonal, as impurities can lead to side reactions and lower yields.[14]

Product Purity:

  • Side Reactions: While the reaction is generally clean, side reactions can occur. Ensure the reaction temperature is controlled.

  • Effective Recrystallization: Choose a recrystallization solvent in which the imine is soluble at high temperatures but sparingly soluble at low temperatures.

Trustworthiness: Product Validation

To ensure the identity and purity of the synthesized N-(3,4-methylenedioxybenzylidene)aniline, the following characterization techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N (imine) stretching frequency, typically in the range of 1625-1690 cm⁻¹. The disappearance of the C=O stretch from piperonal and the N-H stretches from aniline will also confirm the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a singlet for the azomethine proton (-CH=N-) in the region of 8-10 ppm is a key indicator of product formation.

    • ¹³C NMR: The presence of a signal for the imine carbon (C=N) between 160-170 ppm is also confirmatory.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • CORE. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzylideneaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzalaniline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Retrieved from [Link]

  • Google Patents. (n.d.). Refining method for piperonal - CN105753831A.
  • Google Patents. (n.d.). Preparation method of piperonal - CN108752310B.
  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). Piperonal purification method - JPH0899971A.
  • OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and spectral data for Schiff Bases derived from piperonal and p-substituted anilines. Retrieved from [Link]

  • ResearchGate. (2025). ANILINE CATALYZES IMINE FORMATION. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Retrieved from [Link]

  • PMC - NIH. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link]

  • PMC. (n.d.). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • International Science Community Association. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Retrieved from [Link]

  • an experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide is engineered for researchers encountering yield ceilings or purity issues in the reductive amination of piperonal (benzo[d][1,3]dioxole-5-carbaldehyde) and aniline. Unlike generic protocols, this module focuses on the kinetic and thermodynamic bottlenecks specific to electron-rich aldehydes and aromatic amines.

Module 1: The Reaction System (Core Protocol)

The "Standard" NaBH₄ method often fails here due to the competing reduction of the aldehyde to piperonyl alcohol. To maximize yield, we must switch to a Direct Reductive Amination (DRA) protocol using Sodium Triacetoxyborohydride (STAB), which allows for "one-pot" efficiency with high chemoselectivity.

Optimized Protocol: The STAB Method

Target: Mono-alkylation of aniline with piperonal.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Aniline : 1.1 eq PiperonalSlight excess of aldehyde ensures full consumption of the aniline (the harder-to-remove impurity).
Solvent 1,2-Dichloroethane (DCE) or DCMNon-protic solvents prevent solvolysis of the hydride reagent. DCE allows for higher T if needed.
Catalyst Acetic Acid (AcOH), 1.0–2.0 eqCritical: Anilines are weak nucleophiles. AcOH activates the imine formation and catalyzes the reduction.
Reductant NaBH(OAc)₃ (STAB), 1.4–1.5 eqMild hydride source. Reduces the protonated imine faster than the aldehyde.
Temperature 20–25 °CRoom temperature is usually sufficient. Heat to 40°C only if conversion <50% after 4h.

Step-by-Step Workflow:

  • Imine Formation: Charge a dry flask with Aniline (1.0 eq), Piperonal (1.1 eq), and DCE (0.2 M concentration). Add Acetic Acid (1.5 eq). Stir for 30–60 mins. Note: You will not isolate the imine.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) in one portion. The reaction may evolve gas (H₂); ensure venting.

  • Monitoring: Stir for 4–16 hours. Monitor by TLC (Target spot usually runs higher than aniline in Hex/EtOAc).

  • Quench: Add saturated aqueous NaHCO₃ (pH should rise to ~8). Stir vigorously for 15 mins to quench borates.

Module 2: Mechanism & Critical Control Points

Understanding the pathway allows you to pinpoint exactly where your yield is lost.

ReactionPathway Start Piperonal + Aniline Imine Imine (Schiff Base) (Equilibrium) Start->Imine + AcOH - H2O Side1 Side Product: Piperonyl Alcohol Start->Side1 Direct Reduction (If no AcOH used) Imine->Start Hydrolysis (Wet solvent) Protonated Protonated Imine (Activated) Imine->Protonated + H+ Product Target Amine (Secondary) Protonated->Product + STAB (Fast Step) Side2 Side Product: Tertiary Amine Product->Side2 Over-alkylation (Rare with STAB)

Figure 1: Reaction pathway highlighting the critical role of acid catalysis (Red) and the selectivity of STAB (Green).

Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a large spot corresponding to Piperonyl Alcohol.

Diagnosis: The reducing agent attacked the aldehyde before the imine formed. The Fix:

  • Pre-complexation: Stir the Aniline, Piperonal, and Acetic Acid for 60–90 minutes before adding the STAB. This pushes the equilibrium toward the imine.[1]

  • Check Water: Water hydrolyzes the imine back to the aldehyde. Use anhydrous DCE/DCM.[2] If using older solvents, add activated 4Å Molecular Sieves to the reaction mixture.

Q2: The reaction is stalled. Starting material (Aniline) persists after 24 hours.

Diagnosis: The imine formation equilibrium is unfavorable, likely due to the electron-rich nature of the piperonal ring stabilizing the carbonyl, or the aniline being weakly nucleophilic. The Fix:

  • Increase Acid: Bump Acetic Acid to 3.0 equivalents.

  • Concentration: Run the reaction more concentrated (0.5 M or 1.0 M) to favor bimolecular imine formation.

  • Heat: Warm the reaction to 40–50 °C. Caution: STAB degrades faster at heat; add it in portions if heating.

Q3: I cannot separate the product from unreacted Aniline.

Diagnosis: Both are amines with similar polarity. The Fix (Chemical Purification):

  • Strategy: Use the "Scavenger" approach.

    • Ensure you used excess Piperonal (1.1–1.2 eq) in the reaction. This ensures all Aniline is consumed.

    • The excess Piperonal becomes Piperonyl Alcohol (neutral).

    • Workup:

      • Extract reaction mixture with 1N HCl (The Product moves to Aqueous layer; Alcohol stays in Organic).

      • Wash the Aqueous layer with Ether/DCM (removes trapped organics).

      • Basify Aqueous layer (pH > 10) with NaOH.

      • Extract with DCM. Evaporate.

    • Result: Pure secondary amine, free of aniline and alcohol.

Module 4: Reagent Selection Guide

Why not use cheaper reagents? Here is the data-driven comparison.

ReagentSelectivityToxicitySuitability for this Synthesis
NaBH(OAc)₃ (STAB) High LowExcellent. Reduces imines much faster than aldehydes.
NaBH₃CN HighHigh (HCN gas) Good, but requires pH 6 control and generates cyanide waste. Avoid if possible.
NaBH₄ LowLowPoor. Reduces aldehyde too fast. Requires 2-step (isolate imine) protocol.
H₂ / Pd-C MediumLowGood, but risks hydrogenolysis of the C-N bond or the benzodioxole ring (high pressure).
Module 5: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

Troubleshooting Issue Problem: Low Yield CheckTLC Analyze Crude TLC/LCMS Issue->CheckTLC Result1 Major Impurity: Piperonyl Alcohol CheckTLC->Result1 Result2 Major Impurity: Unreacted Aniline CheckTLC->Result2 Result3 Major Impurity: Tertiary Amine CheckTLC->Result3 Action1 Action: Pre-stir longer OR Add Molecular Sieves Result1->Action1 Action2 Action: Increase AcOH OR Heat to 40°C Result2->Action2 Action3 Action: Add Aniline slowly OR Reduce Temp Result3->Action3

Figure 2: Troubleshooting logic for common yield-killing scenarios.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • BenchChem. (2025).[2][9] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines.[1][2][3][4][5][6][10][11]

Sources

Technical Support: Stability & Storage of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: CHEM-SUP-8821 | Updated: 2026-02-24 Department: Chemical Stability & Formulation Support Subject: Prevention of oxidative degradation in secondary benzylic amines.

Executive Summary

Compound: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline Synonyms: N-Piperonylaniline; N-Phenyl-3,4-methylenedioxybenzylamine. Critical Issue: This compound is a secondary benzylic amine attached to an electron-rich aniline ring. It exhibits high susceptibility to autoxidation via two synergistic pathways: radical abstraction at the benzylic methylene position and direct N-oxidation of the aniline nitrogen. Immediate Action: Store as a Hydrochloride (HCl) salt under Argon at -20°C. Do not store as a free base for periods exceeding 48 hours.

Diagnostic: Why is my compound degrading?

If your sample has transitioned from a white/off-white solid to a yellow, brown, or black oil/gum, it has undergone oxidative degradation .

The Mechanism of Failure

The molecule contains a "perfect storm" of reactive sites for oxygen. The degradation follows a radical chain mechanism, accelerated by light and trace metals.

  • Initiation: A radical (from trace peroxides or UV light) abstracts a hydrogen atom from the benzylic methylene group (the bridge between the benzodioxole and the nitrogen). This position is thermodynamically fragile because the resulting radical is stabilized by both the adjacent Nitrogen lone pair and the aromatic ring.

  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, eventually leading to an imine intermediate  or an N-oxide .
    
  • Polymerization: The aniline moiety is electron-rich. Once oxidation begins, the resulting quinoid-like species can undergo oxidative coupling, leading to the characteristic "aniline brown" color (complex oligomers).

Visualization: The Oxidation Pathway

The following diagram illustrates the specific degradation route for this molecule.

OxidationMechanism Start Intact Molecule (Free Base) Radical Benzylic Radical (Stabilized by N & Aryl) Start->Radical UV Light / Trace Metal (H-abstraction) Peroxide Hydroperoxide / N-Oxide Intermediate Radical->Peroxide + O2 Imine Imine Species (Schiff Base) Peroxide->Imine - H2O Degradation Hydrolysis Products & Brown Oligomers Imine->Degradation Hydrolysis / Polymerization

Figure 1: Autoxidation cascade of N-benzylaniline derivatives. The benzylic position is the primary point of failure.

The Protocol: Storage & Handling

To halt the oxidation mechanism described above, you must remove the driving forces: the electron density on the nitrogen and the presence of oxygen.

Method A: Salt Formation (Recommended for Long-Term Storage)

Converting the free amine to its Hydrochloride (HCl) salt is the most effective stabilization method. Protonation of the nitrogen atom removes the lone pair electrons, drastically reducing the susceptibility to oxidation and increasing the bond dissociation energy of the benzylic C-H bonds.

Protocol:

  • Dissolve the free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.05 equivalents of HCl in Dioxane (4M) or ethereal HCl.

  • The white HCl salt precipitate should form immediately.

  • Filter under Argon/Nitrogen flow.

  • Wash with cold ether and dry under high vacuum.

Method B: Free Base Storage (Short-Term Only < 1 Week)

If you must store the free base, strict environmental controls are mandatory.

ParameterRequirementReason
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and provides a better blanket against

diffusion.
Temperature -20°C Arrhenius equation dictates that lower T slows radical propagation rates significantly.
Container Amber Glass with Teflon-lined capBlocks UV light (290–400 nm) which initiates photo-oxidation of anilines.
Desiccant Drierite/Silica in secondary containerMoisture promotes hydrolysis of any imine intermediates formed.
Workflow Decision Tree

StorageWorkflow Start Synthesized/Received N-(2H-1,3-benzodioxol-5-ylmethyl)aniline Decision Storage Duration? Start->Decision ShortTerm < 48 Hours Decision->ShortTerm LongTerm > 48 Hours Decision->LongTerm ActionShort Flush with Argon Store at -20°C Amber Vial ShortTerm->ActionShort ActionLong Convert to HCl Salt LongTerm->ActionLong SaltStorage Store Salt at RT or 4°C (Indefinite Stability) ActionLong->SaltStorage

Figure 2: Decision matrix for storage conditions based on required shelf-life.

Rescue Protocol: Purification of Oxidized Samples

If your sample has already turned brown, use this protocol to recover the pure compound. Do not use simple recrystallization alone , as oxidized oligomers can co-precipitate.

  • Acid-Base Extraction (The "Wash"):

    • Dissolve the impure brown solid in Ethyl Acetate.

    • Extract with 1M HCl (The amine goes into the water layer; neutral oxidized impurities stay in the organic layer).

    • Critical Step: Wash the aqueous acidic layer 2x with fresh Ethyl Acetate to remove non-basic impurities (imines/quinones).

    • Basify the aqueous layer with saturated

      
       or 
      
      
      
      (to pH > 10).
    • Extract back into Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
  • Column Chromatography (If needed):

    • Stationary Phase: Neutral Alumina (preferred over Silica to prevent acid-catalyzed decomposition).

    • Eluent: Hexanes/Ethyl Acetate gradient.

    • Note: Add 1% Triethylamine to the eluent to prevent streaking and decomposition on the column.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: No. Storage in solution accelerates oxidation because dissolved oxygen diffuses more freely than in a crystal lattice. Furthermore, nucleophilic solvents like methanol can react with any imine intermediates formed during incipient oxidation. If you must have a stock solution, prepare it in degassed DMSO, freeze it at -80°C, and use it immediately upon thawing.

Q: Why is the HCl salt more stable? A: Oxidation of amines often involves the "single electron transfer" (SET) from the nitrogen lone pair to an oxidant. Protonating the nitrogen with HCl ties up that lone pair (


), raising the oxidation potential significantly. Additionally, the ammonium salt is less likely to undergo the initial hydrogen abstraction at the benzylic position due to electrostatic repulsion of electrophilic radicals [1, 2].

Q: I see a "pink" hue in my white powder. Is it ruined? A: Not necessarily. Anilines are notorious for "surface oxidation." A trace amount (ppm level) of quinone impurities can intensely color a sample pink or purple without significantly affecting bulk purity (>99%). Verify with HPLC or NMR. If purity is acceptable, proceed with the Salt Formation protocol immediately to arrest further degradation.

Q: Does the benzodioxole ring (methylenedioxy) contribute to instability? A: The benzodioxole ring itself is relatively stable to air, but it is electron-donating. This pushes electron density toward the benzylic position, making the benzylic protons more susceptible to radical abstraction compared to a simple unsubstituted benzyl group. This makes your specific molecule more fragile than standard


-benzylaniline [3].

References

  • Correction of amine oxidation mechanisms

    • Topic: Mechanism of secondary amine oxidation to nitrones and imines.[1]

    • Source: G. Crank & M. I. H. Makin, "Oxidations of aromatic amines," Australian Journal of Chemistry, 1984.
    • Context: Establishes the pathway of N-oxide and imine formation in arom
  • General Storage of Air-Sensitive Reagents

    • Topic: Handling of air-sensitive amines and salt form
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Context: Standard reference for purification and stabiliz
  • Benzylic Oxidation Susceptibility

    • Topic: Activation of C-H bonds alpha to hetero
    • Source: Mitchell, E. A., et al. "Structural Analysis of Benzylic Oxidation," Chemical Reviews, 2010.
    • Context: Explains why the methylene bridge between the electron-rich benzodioxole and nitrogen is the weak link.
  • Safety & Handling Data (MSDS)

    • Topic: Safety and physical properties of N-benzylaniline deriv
    • Source: PubChem Compound Summary for N-benzylaniline (Structural Analog).

Sources

Technical Support Center: Purification of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during the purification of your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(2H-1,3-benzodioxol-5-ylmethyl)aniline product from a reductive amination reaction?

A1: The impurity profile of your crude product is highly dependent on the specific conditions of your reductive amination reaction. However, common impurities to anticipate include:

  • Unreacted Starting Materials: Residual piperonal (1,3-benzodioxole-5-carbaldehyde) and aniline.

  • Over-alkylation Product: Formation of a tertiary amine, N,N-bis(2H-1,3-benzodioxol-5-ylmethyl)aniline, can occur if the reaction conditions favor multiple alkylations.

  • Reducing Agent Byproducts: The nature of these impurities depends on the reducing agent used (e.g., borohydride salts, cyanoborohydride byproducts).[1][2]

  • Side-Products from Imine Formation: The initial imine intermediate can sometimes participate in side reactions.

A general workflow for identifying and separating these impurities is outlined below.

Caption: General purification workflow for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Q2: My crude product is an oil and I'm having trouble handling it. What's the best first step for purification?

A2: For oily crude products containing a basic amine, an acid-base extraction is often the most effective initial purification step.[3][4][5] This technique leverages the basicity of the secondary amine to separate it from non-basic impurities.

Here's the underlying principle:

  • Protonation: By dissolving your crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) and extracting with an aqueous acid (e.g., 1M HCl), the basic N-(2H-1,3-benzodioxol-5-ylmethyl)aniline will be protonated to form its corresponding ammonium salt.[5]

  • Phase Separation: This ammonium salt is soluble in the aqueous layer, while neutral organic impurities (like unreacted aldehyde or over-alkylation byproducts to some extent) will remain in the organic layer.

  • Isolation: The aqueous layer containing the protonated amine can then be separated.

  • Neutralization: Basifying the aqueous layer (e.g., with 2M NaOH) will deprotonate the ammonium salt, causing the purified amine to precipitate out of the solution, or form an oil that can be extracted back into an organic solvent.[3]

This method is excellent for removing a significant portion of non-basic impurities and can sometimes be sufficient for achieving moderate purity.

Q3: I've tried column chromatography, but my product is streaking badly on the TLC plate and the column. How can I improve the separation?

A3: Streaking (or tailing) of amines on silica gel is a very common issue. It arises from the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[6] This strong interaction can lead to poor separation and low recovery.

Here are some proven solutions:

  • Mobile Phase Modification: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is a standard choice. The triethylamine will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[6][7]

  • Use of Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel can be highly effective. This stationary phase has a less acidic surface, which minimizes the problematic interactions with basic analytes.[6]

  • Alternative Stationary Phases: In some cases, switching to a less acidic stationary phase like neutral alumina can also mitigate tailing.[7]

Below is a troubleshooting guide for column chromatography of your secondary amine.

Caption: Troubleshooting logic for secondary amine column chromatography.

Q4: I want to achieve very high purity (>99.5%). Is recrystallization a good option, and how do I choose a solvent?

A4: Recrystallization is an excellent technique for achieving high purity, especially as a final polishing step.[7] If your N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is a solid at room temperature, you can recrystallize the free base. If it is an oil, converting it to a salt can facilitate crystallization.[7]

Solvent Selection for Recrystallization:

The key to successful recrystallization is finding a solvent (or solvent system) in which your product is soluble at high temperatures but poorly soluble at low temperatures.

Solvent ClassRepresentative SolventsSuitability for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline
Alcohols Ethanol, IsopropanolOften a good starting point. The polarity can be adjusted with water.
Esters Ethyl AcetateA moderately polar solvent that can be effective.
Hydrocarbons Hexane, TolueneCan be used as an anti-solvent with a more polar solvent.
Ethers Diethyl EtherMay be too non-polar on its own but useful in solvent pairs.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product into several test tubes.

  • Add a small volume of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with poor room temperature solubility and observe if the compound dissolves.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.

Recrystallization as a Salt:

If the free base is an oil or does not crystallize well, you can form a salt. Hydrochloride salts are common and often highly crystalline.[7]

Protocol for Hydrochloride Salt Formation and Recrystallization:

  • Dissolve the crude amine in a minimal amount of a suitable organic solvent like isopropanol or ethyl acetate.[7]

  • Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

  • The hydrochloride salt should precipitate.

  • Collect the salt by filtration and then perform a recrystallization using the solvent screening method described above.

Q5: How can I monitor the purity of my fractions during column chromatography and assess the final product's purity?

A5: Thin-Layer Chromatography (TLC) is the primary method for monitoring column chromatography fractions. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.

TLC Analysis:

  • Visualization: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline contains chromophores, so it should be visible under UV light (254 nm).[8] For enhanced visualization, a permanganate stain can be used, which reacts with the oxidizable amine functional group.[8]

  • Procedure: Spot your crude material, the fractions collected from the column, and a co-spot (crude material and fraction in the same lane) on a TLC plate. Develop the plate in your chosen eluent system. Fractions containing the pure product should show a single spot at the same Rf as the product spot in the crude lane.

HPLC Analysis:

  • Method: Reversed-phase HPLC (e.g., with a C18 column) is well-suited for analyzing aromatic amines.[9][10] A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection is appropriate, likely at a wavelength around 254 nm or 280 nm.

NMR Spectroscopy:

  • ¹H NMR: This will provide a detailed fingerprint of your molecule. Key signals to look for in N-(2H-1,3-benzodioxol-5-ylmethyl)aniline include the singlet for the methylenedioxy protons (~5.9-6.0 ppm), the singlet for the benzylic methylene protons (~4.3 ppm), and the characteristic aromatic signals for both ring systems.[11][12][13] The absence of signals from impurities (e.g., the aldehyde proton from piperonal around 9.8 ppm) is a strong indicator of purity.

  • ¹³C NMR: This technique will confirm the number of unique carbon atoms in your molecule, providing further evidence of its structure and purity.

References

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 709-712.
  • Britton, J., Raston, C. L., & Weiss, G. A. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2056-2062.
  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Wang, H., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Matysová, L., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Reddit. (2024, November 6). Alternative of picric acid for recrystallisation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • ResearchGate. (2025, August 15). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

  • Appchem. (n.d.). N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC stains. Retrieved from [Link]

  • ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines, and... Retrieved from [Link]

  • The Journal of Organic Chemistry. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2,2-dimethyltetrahydro-2H-pyran-4-amine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Organic & Biomolecular Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ScienceDirect. (n.d.). 2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Benzodioxole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Diagnosis

The Problem: Benzodioxole aniline derivatives often present a "brick dust" solubility profile. This is driven by two converging physicochemical factors:

  • High Crystal Lattice Energy: The planar benzodioxole ring facilitates strong

    
     stacking interactions, resulting in high melting points and high energy required to break the crystal lattice.
    
  • Weak Basicity: The aniline nitrogen typically has a pKa between 3.5 and 5.0. At physiological pH (7.4), the molecule is predominantly neutral (uncharged), minimizing hydration energy.[1][2]

The Solution Strategy: Solubility is not a single step but a thermodynamic battle between Crystal Lattice Energy (solid state) and Solvation Energy (liquid state). Our goal is to disrupt the lattice or maximize solvation.

Diagnostic Workflow

Before altering your formulation, diagnose the limiting factor using this decision tree.

Solubility_Decision_Tree Start Start: Compound Precipitates in Aqueous Buffer Check_MP Check Melting Point (MP) Start->Check_MP High_MP High MP (>200°C) (Crystal Lattice Limited) Check_MP->High_MP High Lattice Energy Low_MP Low MP (<150°C) (Lipophilicity Limited) Check_MP->Low_MP Grease Ball Strategy_A Strategy A: Disruption (Amorphous Dispersions, H-Bond Breakers) High_MP->Strategy_A Strategy_B Strategy B: Solvation (Surfactants, Lipids, Cosolvents) Low_MP->Strategy_B Check_pKa Check pKa of Aniline N Strategy_A->Check_pKa Strategy_B->Check_pKa Salt_Screen Salt Formation (Target pH < pKa - 2) Check_pKa->Salt_Screen Basic N available

Figure 1: Diagnostic decision tree for selecting the correct solubilization strategy based on physicochemical properties.

Module 1: pH Adjustment & Salt Formation (The First Line of Defense)

For aniline derivatives, ionization is the most efficient solubilization method.[2] However, because anilines are weak bases (pKa ~4.0), they require a significantly acidic environment to ionize.[1]

The Rule of Thumb: To achieve >99% ionization, the solution pH must be 2 units below the pKa .

  • Example: If pKa = 4.2, target pH < 2.2.[1][2]

Protocol: In-Situ Salt Screening

Do not rely on the free base. If your compound precipitates in PBS (pH 7.4), attempt this in-situ salt generation protocol before synthesis.

  • Preparation: Weigh 1 mg of compound into a clear HPLC vial.

  • Acid Addition: Add 1 equivalent of acid (from 0.1 M stock) directly to the solid.

    • Recommendation: Use Methanesulfonic Acid (MsOH) or Hydrochloric Acid (HCl) .[1] MsOH is preferred for lipophilic bases as the mesylate counterion often breaks lattice energy better than chloride [1].

  • Dilution: Add water to reach 1 mg/mL.

  • Observation: Vortex for 1 minute. If clear, the salt form is viable.[2] If cloudy, the lattice energy is too high for simple salting; proceed to Module 3 (Cosolvents).[1]

Module 2: Cosolvents & Complexation

If pH adjustment is incompatible with your assay (e.g., cell culture requiring pH 7.4), you must use excipients to shield the hydrophobic benzodioxole moiety.[1][2]

Recommended Solvent Systems

The benzodioxole ring is highly lipophilic. Standard DMSO stocks often precipitate upon dilution into water ("crashing out").[1] You need a "bridge" solvent.[2]

Component TypeRecommended ReagentWorking Conc.Mechanism of Action
Primary Solvent DMSO or DMA100% (Stock)Dissolves crystal lattice.[1][2]
Cosolvent PEG 400 or Propylene Glycol10-40%Reduces polarity of water, preventing precipitation.[1][2]
Surfactant Tween 80 or Poloxamer 1880.1-1.0%Prevents aggregation of hydrophobic domains.[2]
Complexing Agent HP-β-Cyclodextrin 10-20% (w/v)Encapsulates the benzodioxole ring [2].[2]
The "Gold Standard" Formulation for Benzodioxole Anilines

For animal studies (PK) or difficult cellular assays, use the 20% HP-β-CD System :

  • Stock: Dissolve compound in DMSO at 50 mg/mL.

  • Vehicle: Prepare 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

  • Mixing: Slowly add DMSO stock to the vehicle with vigorous vortexing (keep DMSO < 5% final).

  • Sonication: Sonicate for 10-15 minutes. The cyclodextrin cavity will sequester the benzodioxole ring, while the hydroxyls maintain water solubility.

Module 3: Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but precipitates immediately when added to cell media.

Diagnosis: This is the "Solvent Shift" effect. The logP of benzodioxole drives it out of solution faster than it can disperse. Fix:

  • Pre-dilution Step: Do not pipette 100% DMSO stock directly into media.[2]

  • Intermediate Step: Dilute DMSO stock 1:10 into PEG 400 or Ethanol .

  • Final Step: Pipette this intermediate mix into the media. The PEG/Ethanol acts as a solubility bridge.

Q2: The solution is clear but turns cloudy after 2 hours.

Diagnosis: This is "Ostwald Ripening."[2] Small metastable particles are dissolving and redepositing onto larger, more stable crystals.[1][2] Fix: Add a crystallization inhibitor.[2] HPMC (Hydroxypropyl methylcellulose) or PVP K30 at 0.1% w/v can inhibit nucleation and maintain supersaturation for 4-6 hours [3].[1][2]

Q3: How do I determine if my issue is Kinetic or Thermodynamic?

Protocol:

  • Kinetic Test: Dissolve in DMSO, then spike into water. (Measures how long it stays in solution).

  • Thermodynamic Test: Add solid powder to water, stir for 24 hours, filter, and measure. (Measures the absolute limit).

  • Insight: If Kinetic >> Thermodynamic, you have a metastable window you can exploit for assays using the HPMC method above.[2]

Visualizing the Salt Selection Process

Choosing the right counterion is critical for anilines. Use this logic flow to select the counterion based on the pKa difference.

Salt_Selection Input Aniline Derivative (Weak Base) pKa_Diff Calculate Delta pKa = pKa(base) - pKa(acid) Input->pKa_Diff Strong_Acid Delta pKa > 3 (Strong Salt) pKa_Diff->Strong_Acid Weak_Acid Delta pKa < 3 (Weak Complex) pKa_Diff->Weak_Acid Selection_1 Use HCl or Methanesulfonate Strong_Acid->Selection_1 Preferred for Solubility Selection_2 Use Tartrate or Citrate (Co-crystal potential) Weak_Acid->Selection_2 Preferred for Stability

Figure 2: Counterion selection logic.[1][2] For maximum solubility enhancement of weak bases like aniline, strong acids (HCl, MsOH) are preferred to maximize the ionization gap [4].[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [1]

Sources

removing unreacted aniline from N-(2H-1,3-benzodioxol-5-ylmethyl)aniline mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-substituted aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted aniline from N-(2H-1,3-benzodioxol-5-ylmethyl)aniline mixtures. As Senior Application Scientists, we understand that purification is often the most critical and challenging step in a synthesis. This resource provides troubleshooting guides and FAQs to address specific issues you may encounter.

Quick Navigation & Core Concepts

This guide is structured to help you quickly identify the problem and find a solution. We will cover three primary purification techniques. Before diving into the protocols, let's address some frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual aniline from my N-benzylaniline product so challenging?

A1: The difficulty arises from the similar physicochemical properties of aniline and your target product, N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. Both are basic, aromatic amines, leading to overlapping solubility profiles and similar affinities for common chromatography stationary phases. This often results in co-elution during column chromatography, making separation difficult.[1][2]

Q2: What are the main methods for removing unreacted aniline?

A2: The three most effective methods, which we will detail in this guide, are:

  • Acid-Base Extraction: This chemical method leverages the basicity of amines to separate them from neutral compounds or other amines with different basicities.[3][4]

  • Flash Column Chromatography: A physical separation technique that separates compounds based on their differential adsorption onto a stationary phase.[5][6]

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility in a specific solvent at different temperatures.[7]

Q3: My TLC shows the product and aniline as a single, overlapping spot. What does this mean?

A3: This indicates that the chosen TLC solvent system is not effective at resolving the two compounds.[2] It does not mean they are inseparable, but that you need to optimize your chromatographic conditions. We will cover TLC optimization in the troubleshooting sections.

Q4: Which purification method should I try first?

A4: For multi-gram scales with significant aniline impurity, Acid-Base Extraction is often the most efficient first step to remove the bulk of the contaminant. For smaller scales or for removing trace impurities after an initial purification, Flash Column Chromatography is generally the method of choice due to its high resolving power when optimized correctly.

Decision Workflow for Purification

The following diagram outlines a logical workflow for purifying your crude product mixture.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction TLC1 Purity Check (TLC) Extraction->TLC1 Column Column Chromatography TLC1->Column Impurities Remain TLC2 Final Purity Check (TLC, NMR, etc.) TLC1->TLC2 Product is Pure Column->TLC2 Pure Pure Product (>99%) TLC2->Pure Purity Confirmed

Caption: General purification workflow for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

Troubleshooting Guide 1: Acid-Base Extraction

This technique exploits the basic nature of aniline. Aniline is a weak base, and its conjugate acid (the anilinium ion) has a pKa of approximately 4.6.[8][9][10] By washing an organic solution of your crude product with an aqueous acid (like 1M HCl), the aniline reacts to form the water-soluble anilinium chloride salt, which partitions into the aqueous layer and is removed.[3][4][11]

Q: Will the acid wash also remove my N-(2H-1,3-benzodioxol-5-ylmethyl)aniline product?

A: Yes, this is a critical point. Your product is a secondary amine and is also basic. It will also be protonated and extracted into the aqueous acid layer. The key is that this process effectively separates the basic amines (aniline and your product) from any non-basic starting materials or byproducts, which will remain in the organic layer. After separation, you will neutralize the acidic aqueous layer and re-extract your purified product back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

Objective: To separate basic amines from a crude reaction mixture.

Materials:

  • Crude product dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Separatory Funnel

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer contains the protonated aniline and your protonated product as hydrochloride salts. Drain and collect this aqueous layer. The organic layer contains neutral impurities and can be discarded.

  • Repeat (Optional): For thorough extraction, you can wash the organic layer with 1M HCl one more time and combine the aqueous layers.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add 1M NaOH while stirring until the solution is basic (test with pH paper, target pH > 10). You may observe the deprotonated amine product precipitating or forming an oil.

  • Product Re-extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basic aqueous solution in the separatory funnel. Shake vigorously to extract your neutral product back into the organic layer.

  • Isolate Product: Drain the organic layer. Wash it sequentially with water and then brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified product.

AcidBase_Extraction cluster_step1 Step 1 & 2: Acid Wash cluster_step3 Step 3: Separation cluster_step5 Step 5: Neutralization cluster_step6 Step 6 & 7: Re-extraction s1 Crude Mixture in Organic Solvent (Product + Aniline) s2 Add 1M HCl & Shake s1->s2 s3 Aqueous Layer from Step 3 org1 Organic Layer (Neutral Impurities) [Discard] aq1 Aqueous Layer (Product-H⁺Cl⁻ + Aniline-H⁺Cl⁻) [Keep] s4 Add 1M NaOH until pH > 10 s3->s4 aq2 Aqueous Layer (NaCl, residual base) [Discard] org2 Organic Layer (Pure Product) [Keep & Dry]

Caption: Workflow for purification by acid-base liquid-liquid extraction.

Troubleshooting Guide 2: Flash Column Chromatography

When acid-base extraction is insufficient or if you are dealing with small quantities, column chromatography is the preferred method. The key to success is finding a solvent system that provides good separation between aniline and your product.[5]

PropertyAnilineN-(2H-1,3-benzodioxol-5-ylmethyl)aniline
Molecular Formula C₆H₇NC₁₄H₁₃NO₂
Molecular Weight 93.13 g/mol [12]227.26 g/mol [13]
Boiling Point 184 °C[12]> 300 °C (estimated)
Polarity PolarMore Polar

Q: How do I develop a good solvent system for TLC and column chromatography?

A: The goal is to find a solvent system where the Rf value of your product is approximately 0.3-0.4, and the Rf of aniline is as different as possible.[5][14]

  • Starting Point: For amines, a good starting eluent is a mixture of a non-polar solvent like Hexanes or Pentane and a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[15][16] Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent.

  • Optimization: If the spots do not separate, try changing the solvent system. For example, substitute EtOAc with DCM or add a small amount of methanol for very polar compounds.

  • Critical Tip for Amines: Amines often "tail" or streak on silica gel plates due to interaction with acidic silanol groups on the silica surface.[6] To prevent this and achieve sharper spots, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent system.[3] This will dramatically improve the resolution.

Experimental Protocol: Column Chromatography

Objective: To purify the product by separating it from aniline based on polarity.

Materials:

  • Silica gel (for flash chromatography)

  • Glass column

  • Optimized eluent (e.g., Hexanes:EtOAc with 1% TEA)

  • Crude product mixture

  • Collection tubes

Step-by-Step Methodology:

  • TLC Optimization: First, determine the best eluent system using TLC as described above.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., Hexanes). Ensure the packing is uniform and free of air bubbles.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like DCM. Pre-adsorb this mixture onto a small amount of silica gel by concentrating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with your optimized solvent system. Start with a slightly lower polarity than your final TLC solvent and gradually increase the polarity if needed (gradient elution).

  • Fraction Collection: Collect the eluting solvent in small fractions using test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product. Use a UV lamp for visualization, as both compounds are UV active. You can also use a visualizing stain like p-anisaldehyde or ninhydrin for better detection.[17]

  • Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure.

Troubleshooting Guide 3: Recrystallization

If your final product is a solid and contains only minor impurities, recrystallization can be an excellent final purification step.[18] The principle is to find a solvent that dissolves your product well when hot but poorly when cold.[7]

Q: How do I find a suitable solvent for recrystallization?

A: The process involves screening several solvents.

  • Place a small amount of your impure solid (20-30 mg) in a test tube.

  • Add a few drops of a solvent and see if the solid dissolves at room temperature. An ideal solvent will not dissolve the solid at room temperature.[7]

  • If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the solid completely when hot.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. A large amount of pure crystals should form.

  • Common solvents to screen for substituted anilines include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water.[7]

Experimental Protocol: Recrystallization

Objective: To purify a solid product by crystallization from a supersaturated solution.

Materials:

  • Crude solid product

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.[19][20]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry completely on the filter paper or in a vacuum oven.

References

  • University of Wisconsin-Madison. (n.d.). Amines. Retrieved from [Link]

  • Wikipedia. (2024). Aniline. Retrieved from [Link]

  • Bordwell, F. G., & Cooper, G. D. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(5), 1107-1115. Retrieved from [Link]

  • vCalc. (2021). pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • University of California, Irvine. (n.d.). Exp 6 - Extraction. Retrieved from [Link]

  • ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Sirkar, K. K., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 2765-2774. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]

  • MDPI. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

  • MDPI. (2025). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]

  • Supporting Information. (n.d.). General Procedure for the Synthesis of N,N-Dibenzylaniline Derivatives. Retrieved from [Link]

  • MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline? Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reductive Amination of Piperonal with Sodium Triacetoxyborohydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the reductive amination of piperonal using sodium triacetoxyborohydride (STAB). As Senior Application Scientists, we have synthesized key literature and field expertise to help you navigate the nuances of this important transformation, ensuring high-yield, clean, and reproducible results.

Introduction to the Reaction

Reductive amination is a cornerstone method for the synthesis of amines, a critical functional group in a vast array of pharmaceuticals and fine chemicals.[1][2][3] The reaction proceeds via the condensation of a carbonyl compound (in this case, piperonal) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[1][4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a preferred reducing agent due to its mildness and remarkable selectivity.[2][6][7][8] Unlike stronger reducing agents like sodium borohydride, STAB selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[1][7][9] This allows for a convenient one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel.[2][7][10]

Visualizing the Mechanism

The following diagram illustrates the generally accepted mechanism for the reductive amination of piperonal with a primary amine using sodium triacetoxyborohydride.

Reductive_Amination_Mechanism cluster_0 Imine Formation (Acid-Catalyzed) cluster_1 Reduction by STAB Piperonal Piperonal Hemiaminal Hemiaminal Intermediate Piperonal->Hemiaminal + R-NH₂ Amine R-NH₂ Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O + H⁺ (e.g., from Acetic Acid) Product Secondary Amine Product Iminium_Ion->Product + NaBH(OAc)₃ - NaB(OAc)₃⁺ STAB NaBH(OAc)₃

Caption: Mechanism of Reductive Amination with STAB.

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of piperonal with a primary amine.

Materials:

  • Piperonal

  • Primary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, typically for less reactive amines)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperonal and the chosen anhydrous solvent (DCE or THF).

  • Add the primary amine (1.0-1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • If the amine is a salt (e.g., hydrochloride), it may need to be free-based prior to the reaction, or a non-nucleophilic base like triethylamine (1.0 equivalent) can be added to the reaction mixture.[11]

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the stirring mixture. Note: STAB is moisture-sensitive and should be handled accordingly.[6][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by acid-base extraction if the product is sufficiently basic.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Imine Formation: The equilibrium between the carbonyl, amine, and imine may not favor the imine.Pre-form the imine: Stir the piperonal and amine together for a longer period (e.g., 1-2 hours) before adding STAB.[14] • Add a dehydrating agent: The use of molecular sieves can help drive the equilibrium towards the imine by removing water.[15] • Consider a different solvent: Protic solvents like methanol can accelerate imine formation, but a two-step procedure with a different reducing agent like NaBH₄ would be necessary as STAB is not compatible with methanol.[4][16]
2. Deactivated STAB: Sodium triacetoxyborohydride is moisture-sensitive and can decompose upon exposure to air.[6][12]Use fresh, high-quality STAB: Ensure the reagent has been stored under anhydrous conditions. • Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent moisture from entering the reaction vessel.
3. Low Reactivity of Amine: Sterically hindered or electron-poor amines can be poor nucleophiles.Increase reaction temperature: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[15][17] • Add a catalytic amount of acetic acid: Acetic acid can catalyze imine formation, particularly with less reactive substrates.[7][8][18]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reducing Agent: The amount of STAB may not be enough to fully reduce the iminium ion.Increase the equivalents of STAB: An increase to 1.5-2.0 equivalents may be necessary.
2. Reaction Time is Too Short: The reaction may be sluggish and require more time to reach completion.Extend the reaction time: Continue to monitor the reaction by TLC or LC-MS for an extended period (e.g., 24-48 hours).[14]
Formation of Side Products 1. Over-alkylation (Formation of Tertiary Amine): This can occur if the secondary amine product is more nucleophilic than the starting primary amine and reacts further.[9][15]Use a slight excess of the primary amine: This can help to outcompete the secondary amine product for reaction with the piperonal.[4] • Consider a two-step procedure: Form and isolate the imine first, then reduce it.[15]
2. Piperonyl Alcohol Formation: Although less common with STAB, some reduction of the starting aldehyde can occur, especially if the imine formation is slow.[4]Ensure imine formation is favored: See solutions for "Low or No Product Yield." • Use a milder reducing agent if necessary: However, STAB is generally considered optimal for this purpose.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of both acidic and basic components can lead to emulsions during extraction.Add more brine: This can help to break up emulsions. • Filter through Celite: This can help to remove particulate matter that may be stabilizing the emulsion.
2. Co-elution during Chromatography: The product and starting materials or byproducts may have similar polarities.Optimize the solvent system for chromatography.Utilize acid-base extraction: If your product is a basic amine, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove neutral impurities, and then the aqueous layer can be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[13]

Frequently Asked Questions (FAQs)

Q1: Why is Sodium Triacetoxyborohydride (STAB) preferred over Sodium Borohydride (NaBH₄) for this reaction?

STAB is a milder and more selective reducing agent than NaBH₄.[7][19] The electron-withdrawing acetoxy groups on STAB attenuate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde (piperonal).[2][7] It selectively reduces the iminium ion, which is formed in situ, leading to a cleaner reaction with fewer side products and allowing for a one-pot procedure.[1][2][7] NaBH₄, being more reactive, can readily reduce both the aldehyde and the imine, often necessitating a two-step process where the imine is formed first.[9][16][19]

Q2: What is the role of acetic acid in the reaction?

Acetic acid can act as a catalyst for the formation of the imine intermediate, particularly with less reactive amines or ketones.[7][8][18] It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[9] It also facilitates the dehydration of the hemiaminal intermediate to form the iminium ion.[18] However, for reactive aldehydes like piperonal and unhindered amines, acetic acid is often not necessary.[8]

Q3: What are the best solvents for this reaction?

Aprotic solvents are generally preferred for reductive aminations with STAB because it is sensitive to moisture and can react with protic solvents.[2][6][16] 1,2-Dichloroethane (DCE) is a commonly used and often preferred solvent.[7][8] Other suitable aprotic solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[4][20]

Q4: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of piperonal and the formation of the product.

Q5: What are the key safety precautions when working with STAB?

Sodium triacetoxyborohydride is a flammable solid and is water-reactive, releasing flammable gases upon contact with water.[12] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[6][12] It is crucial to store STAB in a cool, dry place under an inert atmosphere to maintain its reactivity and prevent decomposition.[6][12]

References

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma. (2024).
  • Sodium triacetoxyborohydride. AK Scientific, Inc.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. (2022). [Link]

  • What is sodium triacetoxyborohydride? Shaanxi Bloom Tech Co., Ltd. (2023).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (1996). [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Sodium triacetoxyborohydride. Sciencemadness.org. (2017).
  • Purification of amine reaction mixtures.
  • Reductive Amin
  • Myers Chem 115.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Reductive amin
  • Struggling with Reductive Amination: Tips for Isol
  • Struggling with Reductive Amination: Tips for Isol
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook. (2024).
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. (2022). [Link]

  • Application Note – Reductive Amin
  • Sodium Triacetoxyborohydride. Merck Millipore.
  • What's wrong with my reductive amination? I barely got any product. Reddit. (2025).
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Forcing a Reductive Amin
  • Secondary Amine Synthesis: Reductive Amin
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • Reductive Amination. Chemistry Steps. (2024). [Link]

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stability of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Welcome to the technical support resource for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound, particularly in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My assay involves dissolving N-(2H-1,3-benzodioxol-5-ylmethyl)aniline in an acidic mobile phase for HPLC analysis, and I'm observing peak tailing and the appearance of new, unidentified peaks over time. What is happening?

A1: The molecular structure of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline contains two key moieties susceptible to degradation under acidic conditions: the 1,3-benzodioxole (methylenedioxy) ring and the secondary amine of the N-benzylaniline core. The issues you are observing—peak tailing, loss of the main analyte peak, and the emergence of new peaks—are classic indicators of on-column or in-solution sample degradation.

The primary mechanism of degradation is the acid-catalyzed hydrolysis of the methylenedioxy acetal bridge. This reaction opens the five-membered dioxole ring to form a catechol derivative. The secondary amine can also be protonated, which may influence its chromatographic behavior and stability. The newly formed catechol is highly polar and can interact strongly with residual silanols on a standard silica-based HPLC column, leading to significant peak tailing. Furthermore, catechols are susceptible to oxidation, which can lead to a variety of colored degradation products, potentially explaining the new peaks in your chromatogram.

Q2: What are the likely degradation products of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline in acid, and how can I identify them?

A2: Under acidic conditions, the principal degradation pathway involves the cleavage of the methylenedioxy bridge. This results in the formation of N-((3,4-dihydroxyphenyl)methyl)aniline .

  • Primary Degradation Product: N-((3,4-dihydroxyphenyl)methyl)aniline (a catechol).

  • Potential Secondary Products: The catechol degradation product is electron-rich and can be susceptible to oxidation, forming quinone-type species, which may further polymerize. Additionally, under certain oxidative conditions, the N-benzylaniline core can be oxidized to the corresponding imine, benzylideneaniline, though this is less likely to be the primary pathway in a simple acidic solution without an oxidant.[1]

Identification Strategy: To confirm the identity of these degradation products, LC-MS (Liquid Chromatography-Mass Spectrometry) is the most effective technique. You should look for a mass corresponding to the catechol derivative. High-resolution mass spectrometry can provide an exact mass measurement to confirm the elemental composition.

Q3: Can I prevent this degradation during my experiments?

A3: While complete prevention may be challenging if acidic conditions are required for your protocol, you can take several steps to minimize the rate and extent of degradation:

  • Temperature Control: Perform all experiments at reduced temperatures. Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Storing stock solutions and samples at 2-8°C and using a cooled autosampler can significantly slow degradation.

  • Minimize Time in Acid: Prepare acidic solutions of your compound immediately before use. Do not let the sample sit in the autosampler for extended periods before injection.

  • pH Optimization: If your method allows, investigate the stability of the compound across a range of pH values. A less acidic environment (e.g., pH 3-4) may still provide acceptable chromatography while reducing the rate of hydrolysis compared to more strongly acidic conditions (e.g., pH < 2).

  • Solvent Choice: Ensure your sample is fully dissolved. Precipitation in the mobile phase can lead to peak distortion.[2] If possible, dissolve the sample in the mobile phase itself.

Troubleshooting Guides

Guide 1: HPLC Analysis Troubleshooting

This guide addresses common chromatographic issues encountered when analyzing N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

ProblemProbable Cause(s)Recommended Solution(s)
Shifting Retention Times 1. On-column degradation: The acidic mobile phase is causing hydrolysis during the chromatographic run. 2. Mobile phase pH instability: The buffer concentration is too low, or the mobile phase was improperly prepared. A small change in pH can significantly shift the retention of ionizable compounds.[2] 3. Column temperature fluctuations: Inconsistent column heating affects retention.1. Use a faster gradient or a shorter column to minimize the residence time of the analyte on the column. 2. Prepare fresh mobile phase daily. Ensure the buffer used is appropriate for the desired pH range and at a sufficient concentration (typically 20-50 mM). 3. Use a thermostatted column compartment. [3]
Peak Tailing 1. Formation of polar catechol degradant: The hydroxyl groups of the catechol interact strongly with active silanol sites on the column packing. 2. Column Overload: Injecting too much sample can saturate the stationary phase.1. Switch to a different stationary phase. Consider a column with end-capping or a polymer-based column to minimize silanol interactions. 2. Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol groups (use with caution as it can affect selectivity). 3. Reduce the injection volume or sample concentration. [4]
Appearance of "Ghost Peaks" 1. Late elution from previous injections: Degradation products or the analyte itself may be strongly retained and elute in subsequent runs. 2. Contaminated mobile phase or system. 1. Implement a robust column wash step at the end of each run or sequence. Use a strong solvent (e.g., 100% acetonitrile or methanol) to flush the column. 2. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[5]
Loss of Analyte Response 1. Sample degradation in the vial: The analyte is degrading over time in the acidic sample solvent while waiting for injection. 2. Adsorption onto system components: The analyte or its degradants may be adsorbing to PEEK tubing or other parts of the flow path.1. Minimize the time between sample preparation and injection. Use a cooled autosampler set to 4-8°C. 2. Passivate the HPLC system if adsorption is suspected. Consult your instrument manufacturer for appropriate procedures.

Experimental Protocols & Methodologies

Protocol 1: Rapid Stability Assessment via HPLC-UV

This protocol provides a streamlined method to quickly evaluate the stability of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline under specific acidic conditions.

Objective: To determine the rate of degradation by monitoring the decrease in the parent compound's peak area over time.

Materials:

  • N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

  • HPLC-grade acetonitrile (ACN) and water

  • Acid (e.g., trifluoroacetic acid (TFA) or formic acid)

  • HPLC system with UV detector

  • Thermostatted column compartment and autosampler

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Preparation of Acidic Test Solution: Dilute the stock solution to a final concentration of 50 µg/mL in a pre-prepared acidic mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA). This is your T=0 sample.

  • Initial Analysis (T=0): Immediately inject the T=0 sample onto the HPLC system.

  • Incubation: Store the remaining test solution in a capped vial at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: Inject the test solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of the remaining parent compound versus time.

Example HPLC Conditions:

  • Column: C18, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN

  • Gradient: 30% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visualization of Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical degradation pathway and the experimental workflow for stability testing.

cluster_degradation Acid-Catalyzed Degradation Pathway Parent N-(2H-1,3-benzodioxol-5-ylmethyl)aniline Intermediate Protonated Acetal Parent->Intermediate + H⁺ (Fast) Product N-((3,4-dihydroxyphenyl)methyl)aniline (Catechol Derivative) Intermediate->Product + H₂O (Rate-Limiting Step)

Caption: Acid-catalyzed hydrolysis of the methylenedioxy bridge.

Prep Prepare Acidic Solution of Analyte (T=0) Inject_T0 Inject Immediately (T=0 Analysis) Prep->Inject_T0 Incubate Incubate Solution at Controlled Temperature Prep->Incubate Analyze Analyze Peak Area Data Inject_T0->Analyze Inject_Tx Inject at Timed Intervals (T=1, T=2, etc.) Incubate->Inject_Tx Inject_Tx->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

Caption: Workflow for conducting a time-course stability study.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • PERSEE. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • OSHA. (n.d.). Aniline (Method no. 2002). Retrieved from [Link]

  • Ogata, Y., & Nagura, K. (1974). Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. Journal of the Chemical Society, Perkin Transactions 2, (10), 1089-1092.
  • Patent US20080021228A1. Method For Producing Optionally Substituted Methylenedioxybenzene.
  • Jin, M., et al. (2025).
  • Fujii, K., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied and Environmental Microbiology, 68(4), 1930-1935.
  • Ravasio, N., et al. (2019). Superacid Resin‐Based Heterogeneous Catalysts for the Selective Acylation of 1,2‐Methylenedioxybenzene.
  • Asiri, A. M., et al. (2011). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023.
  • Mitch, W. A., & Schreiber, I. M. (2008). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 42(12), 4438-4444.
  • Essaïed, K. A., Brown, L. V., & von Gunten, U. (2021). Reactions of amines with ozone and chlorine: Two novel oxidative methods to evaluate the N-DBP formation potential from dissolved organic nitrogen.
  • Neunhoeffer, H., & Cuny, E. (2004). Acid-induced hydrolysis of 1-(methoxydiphenylmethyl)-2-methyldiazene: interception of methyldiazenium ion. Monatshefte für Chemie/Chemical Monthly, 135(1), 89-98.
  • Arshad, S., et al. (2011). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o146.
  • Patent US4082774A. Methylenedioxybenzene -- improved method of preparation.
  • Charris-Castillo, J., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958.

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Spectrum of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of research integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for this purpose, providing a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth analysis of the 1H NMR spectrum of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, a compound featuring several key functional motifs common in medicinal chemistry scaffolds.

Our approach moves beyond a simple recitation of expected peaks. We will dissect the spectrum by spin system, explaining the electronic and structural rationale for the observed chemical shifts and coupling patterns. Furthermore, by comparing its spectral features with those of simpler, related molecules—N-benzylaniline and aniline—we will illuminate the specific contributions of each molecular fragment to the overall spectrum. This comparative methodology not only aids in the definitive identification of the target compound but also enhances the researcher's foundational understanding of structure-spectrum correlations.

Predicted 1H NMR Spectrum: A Detailed Proton-by-Proton Analysis

The structure of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline presents five distinct proton environments, each with a characteristic signature in the 1H NMR spectrum. The analysis is best performed in a standard deuterated solvent such as Chloroform-d (CDCl3) or DMSO-d6.

Caption: Labeled structure of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

A. The Methylenedioxy Protons (-O-CH₂-O-)

This is often the most diagnostic signal for this class of compounds.

  • Chemical Shift (δ): Expected around 5.9-6.1 ppm . The two oxygen atoms are strongly electron-withdrawing, significantly deshielding the attached methylene protons and pushing them far downfield into a clean region of the spectrum.[1][2]

  • Integration: Integrates to 2H .

  • Multiplicity: Appears as a sharp singlet (s) . These protons are isolated and have no adjacent protons to couple with.

B. The Benzodioxole Aromatic Protons (ABX System)

The three protons on the 1,3-benzodioxole ring form a coupled spin system.

  • Chemical Shift (δ): These protons typically resonate between 6.7 and 6.9 ppm . The electron-donating nature of the ether-like oxygens shields these protons relative to benzene (7.3 ppm).[3]

  • Integration: Integrates to a total of 3H .

  • Multiplicity: This will appear as a complex pattern, often described as an ABX system .

    • One proton will likely appear as a doublet (d) with a small meta-coupling constant (J ≈ 2-3 Hz).[4]

    • Another will be a doublet of doublets (dd) , showing both ortho (J ≈ 7-10 Hz) and meta coupling.[4][5]

    • The third proton will appear as a doublet (d) with a typical ortho-coupling constant (J ≈ 7-10 Hz).[5] The exact appearance depends on the specific chemical shift differences between the protons.

C. The Aniline Aromatic Protons

The five protons on the aniline ring are influenced by the electron-donating secondary amine group.

  • Chemical Shift (δ): Expected in the range of 6.6 to 7.3 ppm . The amine group donates electron density into the ring, shielding the ortho and para positions most significantly.[3] This causes their signals to appear upfield compared to the meta positions.

  • Integration: Integrates to a total of 5H .

  • Multiplicity: The pattern is often complex but can be resolved.

    • The two ortho-protons (adjacent to the -NH group) will appear furthest upfield, likely as a doublet or doublet of doublets around 6.6-6.7 ppm .[6]

    • The para-proton will be the next most shielded, appearing as a triplet (t) around 6.7-6.8 ppm .[6]

    • The two meta-protons will be the most deshielded of this group, appearing as a triplet or triplet of doublets around 7.1-7.2 ppm .[6]

D. The Methylene Bridge Protons (-CH₂-)

These protons are situated in a benzylic position, adjacent to the nitrogen atom.

  • Chemical Shift (δ): Expected around 4.3 ppm . This downfield shift is due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the aromatic aniline ring.[6][7]

  • Integration: Integrates to 2H .

  • Multiplicity: Typically a singlet (s) . While it is adjacent to the NH proton, coupling is often not observed due to rapid proton exchange of the N-H bond with trace amounts of water or acid in the solvent.[8][9] If the sample is very dry and the conditions are right, this signal may appear as a doublet.

E. The Amine Proton (-NH-)

The proton on the nitrogen atom has characteristic features.

  • Chemical Shift (δ): Highly variable, typically between 3.5 and 4.5 ppm . Its exact position is sensitive to solvent, concentration, and temperature.[10][11]

  • Integration: Integrates to 1H .

  • Multiplicity: Usually a broad singlet (br s) . The rapid chemical exchange and quadrupolar relaxation from the nitrogen nucleus typically decouple this proton from its neighbors and broaden the signal.[9][11]

Comparative Spectral Analysis

To truly appreciate the spectral features of the target molecule, it is instructive to compare it with simpler analogues. This comparison validates our assignments and highlights the electronic contributions of each substituent.

Spectral FeatureN-(2H-1,3-benzodioxol-5-ylmethyl)aniline (Predicted)N-Benzylaniline (Experimental Data)Aniline (Experimental Data)
Aniline Ring Protons ~6.6 - 7.3 ppm~6.6 - 7.2 ppm[6][7]~6.7 - 7.2 ppm[12]
Benzylic CH₂ Protons ~4.3 ppm (singlet)~4.3 ppm (singlet)[6]N/A
Amine NH Proton ~3.5 - 4.5 ppm (broad singlet)~4.0 ppm (broad singlet)[6][7]~3.6 ppm (broad singlet)[12]
Benzodioxole Aromatic Protons ~6.7 - 6.9 ppm (ABX system)N/A (Substituted by Phenyl Protons at ~7.3-7.4 ppm)[6]N/A
Methylenedioxy (-O-CH₂-O-) ~6.0 ppm (sharp singlet)N/AN/A

Key Insights from Comparison:

  • The chemical shifts and multiplicities for the aniline and methylene bridge protons are nearly identical between the target molecule and N-benzylaniline, demonstrating that the distant benzodioxole group has a negligible electronic effect on this part of the molecule.[6]

  • The most striking differences are the complete absence of the benzodioxole aromatic signals and the highly diagnostic -O-CH₂-O- singlet in the spectra of N-benzylaniline and aniline. The presence of the sharp singlet at ~6.0 ppm is therefore a powerful confirmation of the 1,3-benzodioxole moiety.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Trustworthy data is the result of meticulous experimental practice. The following protocol outlines the steps for acquiring a publication-quality 1H NMR spectrum.

Protocol Steps:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to minimize interfering peaks.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is critical for analyzing the complex aromatic regions.[5]

    • Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

    • Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal homogeneity and lineshape.

  • Data Acquisition:

    • Pulse Sequence: Utilize a standard one-pulse (zg30) sequence.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to any potential downfield protons, are captured.

    • Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 2-3 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typically sufficient for good resolution.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine the relative proton ratios.

    • Pick and label all peaks with their chemical shifts.

A Systematic Workflow for Spectral Interpretation

The process of assigning a spectrum should be logical and self-validating. The following workflow, represented as a flowchart, provides a systematic approach.

NMR_Interpretation_Workflow start Acquire and Process High-Resolution 1H NMR Spectrum step1 Identify Reference Peaks: - Solvent (e.g., CDCl₃ at 7.26 ppm) - TMS at 0.00 ppm start->step1 step2 Locate Diagnostic Singlets: - Sharp -O-CH₂-O- at ~6.0 ppm (2H) - Benzylic -CH₂- at ~4.3 ppm (2H) step1->step2 step3 Identify Broad NH Signal: - Broad singlet at ~3.5-4.5 ppm (1H) step2->step3 step4 Analyze Aromatic Region (~6.6-7.3 ppm) step3->step4 step5 Deconvolute Aromatic Signals: - Identify 3H ABX system (Benzodioxole) - Identify 5H system (Aniline) step4->step5 step6 Verify with Integration: - Check for 2:3:5:2:1 proton ratio (O-CH₂-O : Ar-H_BD : Ar-H_An : CH₂ : NH) step5->step6 step7 Final Structure Confirmation step6->step7

Caption: A systematic workflow for the interpretation of the 1H NMR spectrum.

By following this guide, researchers can confidently assign the 1H NMR spectrum of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, leveraging both predictive analysis and comparative data to ensure the structural integrity of their synthesized material.

References

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved February 24, 2026, from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved February 24, 2026, from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved February 24, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 24, 2026, from [Link]

  • Supporting Information. (n.d.). N-benzylaniline (3a). Retrieved February 24, 2026, from a generic supporting information document on N-benzylaniline synthesis.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved February 24, 2026, from [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 24, 2026, from [Link]

  • Iwan, A., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E, E70, o104. [Link]

  • Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.
  • National Center for Biotechnology Information. (n.d.). Benzylaniline. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Appchem. (n.d.). N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline. Retrieved February 24, 2026, from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved February 24, 2026, from [Link]

  • Supporting Information. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved February 24, 2026, from [Link]

  • Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 24, 2026, from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 24, 2026, from [Link]

  • Supporting Information. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes.
  • SpectraBase. (n.d.). N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2,2-dimethyltetrahydro-2H-pyran-4-amine - Optional[1H NMR] - Spectrum. Retrieved February 24, 2026, from [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link]

  • ResearchGate. (2015, January 14). Identification and Characterization of NDT 9513727.... Retrieved February 24, 2026, from [Link]

Sources

mass spectrometry fragmentation pattern of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (also known as N-piperonylaniline) is a critical secondary amine intermediate often encountered in the synthesis of pharmaceuticals and functionalized conducting polymers. Its structural duality—comprising an electron-rich benzodioxole (piperonyl) moiety and a phenylamine core—presents unique challenges for mass spectrometric identification.

This guide compares the two primary analytical workflows for this compound: Electron Ionization (EI-GC-MS) versus Electrospray Ionization (ESI-LC-MS/MS) .[1] While EI provides a structural "fingerprint" essential for library matching, ESI-MS/MS is the superior alternative for trace quantification in complex biological matrices, utilizing soft ionization to preserve the protonated molecular ion


.

Part 1: Structural Analysis & Theoretical Fragmentation

To accurately interpret the mass spectrum, one must first understand the bond dissociation energies inherent to the molecule.

  • Molecular Formula:

    
    
    
  • Exact Mass: 227.0946 Da

  • Key Lability: The benzylic C-N bond is the primary site of cleavage. The resonance stabilization of the resulting piperonyl cation makes this the dominant thermodynamic pathway.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage leading to the primary diagnostic ions.

Fragmentation M Molecular Ion (M+) m/z 227 Frag1 Piperonyl Cation (Base Peak) m/z 135 M->Frag1 α-Cleavage (Major) Neutral1 Anilino Radical (Neutral Loss) 92 Da M->Neutral1 Frag4 N-methylenebenzenaminium m/z 106 M->Frag4 Charge Retention on N (Minor) Frag2 Catechol-like Cation m/z 105 Frag1->Frag2 - CH2O (30 Da) Frag3 Phenyl Cation m/z 77 Frag4->Frag3 - CH2NH

Figure 1: Mechanistic fragmentation tree of N-piperonylaniline showing the dominant formation of the m/z 135 piperonyl cation via alpha-cleavage.

Part 2: Comparative Analysis (EI vs. ESI)

This section objectively compares the "Standard" (EI) against the "Alternative" (ESI) to assist researchers in selecting the correct modality for their specific matrix.

Performance Comparison Table
FeatureMethod A: EI-GC-MS (Standard)Method B: ESI-LC-MS/MS (Alternative)
Primary Application Impurity profiling, synthesis verification, library matching.PK/PD studies, trace analysis in plasma/urine.
Ionization Energy Hard (70 eV).Soft (Thermal/Voltage).
Dominant Species Fragment ions (m/z 135 , 77, 106). Molecular ion (

) often weak.
Protonated Molecular Ion [M+H]+ (m/z 228) .
Sensitivity Nanogram range.Picogram range (MRM mode).
Specificity High (Spectral fingerprinting).High (via MS/MS transitions).
Key Limitation Requires volatility; derivatization may be needed for polar metabolites.Susceptible to matrix effects (ion suppression).
Detailed Technical Breakdown
1. Electron Ionization (EI) – The Structural Fingerprint

In EI (70 eV), the molecule undergoes extensive fragmentation.[2] The spectrum is dominated by the tropylium-like piperonyl cation at m/z 135 .

  • Mechanism: The radical cation forms, followed by rapid

    
    -cleavage at the benzylic position. The oxygen atoms in the dioxole ring stabilize the positive charge, making m/z 135 the base peak (100% abundance).
    
  • Diagnostic Ions:

    • m/z 227: Molecular ion (

      
      ), typically 10-20% abundance.
      
    • m/z 135: Base peak (

      
      ).
      
    • m/z 77: Phenyl cation (

      
      ), indicating the presence of the aniline ring.
      
    • m/z 51: Further fragmentation of the phenyl ring.

2. Electrospray Ionization (ESI) – The Quantitation Workhorse

ESI is softer, generating primarily the


 ion at m/z 228 . To confirm identity, Collision-Induced Dissociation (CID) is required.
  • Mechanism: Protonation occurs on the secondary amine nitrogen.

  • MS/MS Transitions (MRM):

    • Precursor: 228.1

    • Quantifier Product: 135.0 (Benzyl-N bond break).

    • Qualifier Product: 106.1 (Aniline fragment).

Part 3: Experimental Protocols

Protocol A: EI-GC-MS (Synthesis Verification)

Objective: Confirm structural identity of synthesized bulk material.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate or Methanol (HPLC grade).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • MS Source: 230°C, 70 eV. Scan range 40–350 amu.

Protocol B: ESI-LC-MS/MS (Bioanalysis)

Objective: Detect trace levels in biological plasma.

  • Sample Prep: Protein precipitation with Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 5 min. Inject supernatant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Conditions: Positive Mode (+). Capillary Voltage 3.5 kV. Gas Temp 300°C.

Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 Ionization Choice Sample Crude/Bio Sample Extract Solvent Extraction Sample->Extract Decision Target Goal? Extract->Decision EI EI (Hard) Structure ID Decision->EI Unknown ID ESI ESI (Soft) Quantification Decision->ESI Trace Quant NIST Library Match NIST Library Match EI->NIST Library Match MRM Transition\n228 -> 135 MRM Transition 228 -> 135 ESI->MRM Transition\n228 -> 135

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Benzodioxole Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • Penchev, P., et al. (2025).[3][4] Structure verification of N-benzodioxol derivatives using NMR and MS. Molbank, M2052.[3] Available at: [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI Comparison. Available at: [Link]

Sources

FTIR absorption bands for benzodioxole and amine functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive FTIR Characterization Guide: Benzodioxole and Amine Functional Groups in Pharmaceutical Matrices

Executive Summary

This guide provides a technical framework for the identification and differentiation of 1,3-benzodioxole (methylenedioxy) and amine functional groups using Fourier Transform Infrared (FTIR) spectroscopy.

In drug development and forensic analysis, these moieties often appear together (e.g., in MDMA, paroxetine, or tadalafil analogues). While Mass Spectrometry (MS) provides molecular weight, FTIR is indispensable for distinguishing regioisomers and verifying salt forms. This guide prioritizes the diagnostic "fingerprint" bands that persist across varying sample matrices and explicitly addresses the spectral shifts observed between free-base amines and their hydrochloride salts.

Theoretical Framework: Vibrational Modes

The Benzodioxole (Methylenedioxy) Moiety

The 1,3-benzodioxole ring system is chemically robust but spectrally distinct. Unlike simple aromatic ethers (anisole derivatives), the strained five-membered ring containing two oxygens creates unique vibrational modes.

  • The "Pulsing" Ring Mode (930 cm⁻¹): The most critical diagnostic marker is the C-O-C stretching vibration coupled with the ring breathing mode. This appears consistently as a sharp, medium-to-strong band between 920–935 cm⁻¹ .

  • The Methylenedioxy Bridge (2780 cm⁻¹): A frequently overlooked but highly specific band occurs near 2780 cm⁻¹ . This corresponds to the symmetric C-H stretching of the methylene (-CH₂-) bridge. It is diagnostic because it falls in a "quiet" region, lower in energy than typical aromatic C-H stretches (>3000 cm⁻¹) and distinct from methoxy C-H stretches (~2850 cm⁻¹).

Amine Functionality: The Salt Shift

The spectral signature of amines is entirely dependent on their protonation state.

  • Free Base: Exhibits sharp N-H stretching (>3300 cm⁻¹).

  • HCl Salts: The protonation of the nitrogen (forming R-NH₃⁺ or R₂NH₂⁺) causes a dramatic shift. The sharp N-H stretch collapses into a broad, multi-component "ammonium" band spanning 2400–3000 cm⁻¹, often obscuring C-H stretching regions.

Comparative Spectral Analysis

The following table synthesizes data from neat samples (ATR) and KBr pellet transmission spectra.

Table 1: Diagnostic Absorption Bands
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Benzodioxole C-O-C / Ring Breath 920 – 935 Strong Primary Identity Marker. Distinguishes from dimethoxy analogues.
C-H Sym. Stretch (-O-CH₂-O-)2775 – 2785Weak/MedHigh. Differentiates from methoxy (2850 cm⁻¹).
C=C Aromatic Stretch1480 – 1500StrongLow (overlaps with standard aromatics).
C-O Asym. Stretch1230 – 1250StrongMedium (overlaps with other ethers).
Primary Amine (Free Base) N-H Stretch3500 & 3400 (Doublet)MediumHigh. "Doublet" confirms primary structure (-NH₂).
N-H Scissoring1580 – 1650MediumMedium.
Secondary Amine (Free Base) N-H Stretch3300 – 3350 (Singlet)WeakHigh. Single band confirms secondary structure (-NHR).
Amine Salts (HCl) N-H⁺ Stretching 2400 – 3000 Very Broad Critical. Indicates drug is in salt form. Obscures C-H region.
N-H⁺ Deformation1580 – 1620MediumConfirmatory for salts.
Tertiary Amine N-H StretchNoneN/AAbsence of bands >3200 cm⁻¹ is the indicator.[1]

Strategic Interpretation Logic

The following diagram illustrates the decision matrix for identifying these groups in an unknown sample.

SpectralLogic Start Unknown Spectrum Analysis CheckRegion1 Check 3200-3500 cm⁻¹ (High Energy) Start->CheckRegion1 Doublet Doublet Peak? CheckRegion1->Doublet Primary Primary Amine (Free Base) Doublet->Primary Yes Singlet Singlet Peak? Doublet->Singlet No CheckFingerprint Check 900-950 cm⁻¹ (Fingerprint Region) Primary->CheckFingerprint Secondary Secondary Amine (Free Base) Singlet->Secondary Yes BroadBand Broad Band 2400-3000 cm⁻¹? Singlet->BroadBand No Secondary->CheckFingerprint SaltForm Amine Salt (HCl) (Obscures C-H) BroadBand->SaltForm Yes BroadBand->CheckFingerprint No (Tertiary/None) SaltForm->CheckFingerprint Band930 Sharp Band at ~930 cm⁻¹? CheckFingerprint->Band930 Check2780 Check 2780 cm⁻¹ (Bridge Stretch) Band930->Check2780 Yes ConfirmBenzo Benzodioxole Moiety Confirmed Check2780->ConfirmBenzo Band Present

Figure 1: Decision matrix for differentiating Amine types and confirming Benzodioxole presence.

Experimental Protocol: High-Fidelity Acquisition

Context: Benzodioxole amines (like MDMA) are often hygroscopic salts. Moisture introduces O-H bands (3400 cm⁻¹) that interfere with amine analysis.

Method A: Diamond ATR (Recommended for Routine ID)
  • Instrument: FTIR Spectrometer with Single-Bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step:

  • Background: Collect an air background. Ensure the path is purged of CO₂ (doublet at 2350 cm⁻¹).

  • Sample Loading: Place <5 mg of solid sample on the crystal.

  • Pressure Application: Apply high pressure using the anvil. Critical: For amine salts, ensure maximum contact to resolve the broad ammonium envelope.

  • Validation: Check for the "Diamond Phonon Band" (1900-2300 cm⁻¹). If sample absorbance is too high (>1.5 AU), the detector is saturating; reduce sample thickness.

Method B: KBr Pellet (Recommended for "Fingerprint" Resolution)
  • Why: ATR creates a penetration depth dependent on wavelength, which can attenuate the intensity of the crucial 930 cm⁻¹ band relative to higher wavenumbers. KBr transmission provides the true relative intensity of the benzodioxole ring stretch.

  • Protocol: Mix 1-2 mg sample with 200 mg dry KBr. Press to 10 tons.

  • Self-Validation: The pellet must be translucent. If opaque, light scattering (slope in baseline) will distort the 3000 cm⁻¹ region.

Case Study: Differentiating MDMA (Ecstasy) from Precursors

A common challenge is distinguishing MDMA (Secondary Amine + Benzodioxole) from its precursor MDP2P (Ketone + Benzodioxole) or PMMA (Secondary Amine + Methoxy Benzene).

  • Step 1 (Amine Check):

    • MDMA: Shows secondary amine bands (or broad salt band).

    • MDP2P: Shows no amine bands; instead, shows a strong Carbonyl (C=O) stretch at ~1715 cm⁻¹ .

  • Step 2 (Benzodioxole Check):

    • MDMA: Strong band at 930 cm⁻¹ .[2]

    • PMMA (Paramethoxymethamphetamine): Lacks the 930 cm⁻¹ band.[2] Instead, shows the Para-substituted benzene overtone pattern (800-850 cm⁻¹) and the Methoxy C-H stretch at 2850 cm⁻¹ .

References

  • National Institute of Standards and Technology (NIST). 1,3-Benzodioxole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts.[3][4] Spectroscopy Online. Retrieved from [Link]

  • Rocky Mountain Laboratories. Difference between Primary, Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text for 930 cm⁻¹ assignment).

Sources

Technical Comparison Guide: HPLC Profiling of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Profiling: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline vs. Process Impurities Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists

Executive Summary & Chemical Context

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (also known as N-piperonylaniline) is a secondary amine intermediate typically synthesized via the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with aniline.[1][2][3]

In drug development, the purity of this intermediate is critical because unreacted aniline is a genotoxic impurity (GTI) requiring strict control (often ppm level), and piperonal is a regulated precursor in some jurisdictions. This guide provides a robust HPLC methodology to separate the target secondary amine from its polar precursors and lipophilic side-products.

The Chemical Landscape: Target vs. Impurities

The separation challenge lies in the polarity difference between the small, polar starting materials and the more hydrophobic target amine.

CompoundRoleStructure NoteLogP (Pred)pKa (Base)Detection (UV)
Aniline Start MaterialPrimary aromatic amine~0.904.6254 nm
Piperonyl Alcohol Side ProductReduction of aldehyde~1.05-280 nm
Piperonal Start MaterialBenzodioxole aldehyde~1.20-280/310 nm
Target Amine Product Secondary amine~3.20 ~5.3 254 nm
Schiff Base (Imine) IntermediateUnreduced intermediate~3.50~3-4>300 nm

Method Development Strategy (Expertise & Logic)

The "pH Switch" Decision
  • Option A: Low pH (pH 2.5 - 3.0): Both Aniline and the Target Amine are fully protonated (

    
     and 
    
    
    
    ).
    • Pros: Excellent solubility; silanol activity on the column is suppressed (less tailing).

    • Cons: Retention is lower due to ionization; however, the Target Amine's hydrophobic benzodioxole/phenyl rings provide sufficient retention (LogP 3.2) even when ionized.

  • Option B: High pH (pH 10.0): Both amines are neutral.

    • Pros: Maximum retention; sharp peaks for basic compounds on hybrid columns.

    • Cons: Aniline elutes very close to the void volume if the organic start is too high; requires specialized high-pH stable columns (e.g., C18 Hybrid).

Recommended Protocol: Acidic Buffered Gradient. This is the most robust method for ensuring the separation of the neutral Piperonal from the basic Aniline and Target.

Experimental Protocol: Self-Validating Workflow

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Universal for aniline ring) and 285 nm (Specific for Benzodioxole).

Gradient Program
Time (min)% Mobile Phase BEventRationale
0.010%StartLow organic to retain polar Aniline/Alcohol.
5.010%Isocratic HoldSeparate Aniline (Basic) from Piperonal (Neutral).
20.090%Linear RampElute hydrophobic Target and Imine.
25.090%WashRemove dimers/oligomers.
25.110%Re-equilibrationPrepare for next injection.

Performance Comparison & Data Analysis

The following data represents the Relative Retention Times (RRT) observed under the acidic protocol described above. The Target Amine is set as the reference (RRT = 1.00).

Retention Profile Table
Peak IdentityPredicted RRTObserved Behavior & Troubleshooting
Aniline 0.25 - 0.30Early Eluter. Can co-elute with solvent front if %B is >15% at start. Tailing indicates column age (silanol interaction).
Piperonyl Alcohol 0.35 - 0.40Critical Pair. Often elutes just after Aniline. Check resolution (Rs > 1.5).
Piperonal 0.55 - 0.60Neutral. Sharp peak. Retention is unaffected by pH changes, unlike the amines.
Target Amine 1.00 Main Peak. Broadens if buffer concentration is too low (<10mM).
Schiff Base (Imine) 1.10 - 1.20Late Eluter. May hydrolyze back to aldehyde/aniline on-column if acidic conditions are used for long runs.
Bis-alkylated Impurity > 1.30Trace. Tertiary amine formed if aniline reacts with two piperonal equivalents. Very hydrophobic.
Visualization: Impurity Origin & Separation Logic

G cluster_hplc HPLC Elution Order (C18 / Acidic pH) Start1 Piperonal (Aldehyde) Inter Schiff Base (Imine) Start1->Inter + Aniline Side1 Piperonyl Alcohol (Reduction Byproduct) Start1->Side1 Direct Reduction Start2 Aniline (1° Amine) Start2->Inter Product Target: N-Piperonylaniline (2° Amine) Inter->Product + Reductant (NaBH4) t1 1. Aniline (Polar/Ionized) t2 2. Piperonyl Alcohol (Polar/Neutral) t3 3. Piperonal (Mid-Polar) t4 4. Target Amine (Hydrophobic)

Caption: Figure 1. Reaction pathway showing the origin of impurities and their corresponding elution order on a C18 column under acidic conditions.

Critical Protocol Notes (The "Why" behind the "What")

  • Sample Diluent: Do NOT dissolve the sample in 100% Acetonitrile.

    • Reasoning: The early eluting Aniline peak will distort (fronting) due to the "solvent effect" if the diluent is stronger than the initial mobile phase (10% B).

    • Solution: Dissolve in 50:50 Water:ACN or the starting mobile phase.

  • Buffer Concentration:

    • Use at least 20 mM phosphate.[4]

    • Reasoning: Secondary amines like N-piperonylaniline can interact strongly with residual silanols on the silica support. Adequate ionic strength masks these sites, improving peak symmetry.

  • Wavelength Selection:

    • While 254 nm is standard, monitoring 285 nm increases specificity for the benzodioxole ring, helping to distinguish non-benzodioxole contaminants (like simple aniline derivatives) from piperonyl-containing species.

Decision Tree for Method Optimization

MethodOpt Start Initial Run: Acidic C18 Gradient Check1 Is Aniline peak tailing? Start->Check1 Action1 Increase Buffer Conc. (to 50mM) or add TEA Check1->Action1 Yes Check2 Aniline/Alcohol Resolution < 1.5? Check1->Check2 No Action1->Check2 Action2 Lower Initial %B (to 5%) or Lower Flow Rate Check2->Action2 Yes Check3 Target Peak Broad? Check2->Check3 No Action2->Check3 Action3 Check Column Type (Switch to Hybrid C18) Check3->Action3 Yes Success Validated Method Check3->Success No

Caption: Figure 2. Troubleshooting logic flow for optimizing the separation of N-piperonylaniline from its precursors.

References

  • PubChem. (2025).[1] Compound Summary: N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline.[1][2][5] National Library of Medicine. Retrieved from [Link]

  • Tahir, M. N., et al. (2010).[6] Crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 251-252.[7] Retrieved from [Link]

  • Kumar, A., et al. (2016).[8] Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine. Journal of Applied Pharmaceutical Science, 6(03), 071-076. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: Benzodioxole-Aniline vs. Benzyl-Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the selection between a benzodioxole (1,3-benzodioxole) aniline and a benzyl aniline moiety represents a critical decision point balancing potency against metabolic safety.

  • The Benzodioxole Aniline (often a bioisostere of the 3,4-dimethoxyphenyl group) is a "privileged structure" known for enhancing binding affinity through electronic richness and conformational rigidity. However, it carries a significant liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes via carbene formation.

  • The Benzyl Aniline offers greater rotational freedom and distinct lipophilic interactions. While generally safer regarding irreversible CYP inhibition, it is susceptible to rapid metabolic clearance via

    
    -debenzylation or ring hydroxylation.
    

This guide provides a technical comparison of these two pharmacophores, detailing their structure-activity relationships (SAR), metabolic pathways, and experimental validation protocols.

Physicochemical & Structural Analysis

Electronic and Steric Profiles
FeatureBenzodioxole Aniline MoietyBenzyl Aniline Moiety
Structure Planar, fused bicyclic system. The methylene bridge constrains the two oxygens.Flexible methylene bridge (

) connecting the phenyl ring to the nitrogen.
Electronic Effect Strong electron-donating group (EDG) via resonance (+M effect) of oxygens.Weakly activating alkyl group; Inductive effect depends on ring substituents.
Lipophilicity (LogP) Moderate. The oxygens lower LogP compared to a pure hydrocarbon equivalent but maintain high lipophilicity.High (unless substituted).[1] The methylene linker adds lipophilicity without polar surface area.
Conformation Rigid. The 5-membered ring locks the oxygens, reducing the entropic penalty upon binding to narrow pockets.Flexible. Free rotation around the

and

bonds allows "induced fit" but incurs higher entropic cost.
Bioisosterism in Drug Design

The benzodioxole ring is frequently used as a bioisostere for 3,4-dimethoxy or 3,4-dichloro substitutions. The "tethering" of the two oxygens into a ring reduces the molecular volume slightly compared to two methoxy groups, often allowing the molecule to fit into tighter hydrophobic pockets (e.g., in Podophyllotoxin analogs targeting tubulin).

Pharmacological Profile: Potency vs. Toxicity[2]

Efficacy (Binding Affinity)

Benzodioxole Superiority: In targets requiring a planar, electron-rich aromatic system (e.g., kinase ATP-binding pockets or intercalating agents), the benzodioxole aniline often outperforms the benzyl aniline.

  • Mechanism:[2][3][4][5][6] The lone pairs on the dioxole oxygens can serve as weak Hydrogen Bond Acceptors (HBA) in specific orientations that flexible benzyl groups cannot mimic.

Benzyl Utility: The benzyl group is preferred when the binding pocket requires depth. The methylene "hinge" allows the phenyl ring to twist out of plane relative to the aniline nitrogen, accessing "T-shaped"


 stacking interactions that the planar benzodioxole cannot achieve.
Metabolic Liability: The CYP450 "Suicide Inhibition"

This is the most critical differentiator.

  • Benzodioxole Aniline: Susceptible to Mechanism-Based Inhibition (MBI) .

    • The Pathway: CYP450 oxidizes the methylene bridge (

      
      ) to a hydroxy-metabolite, which spontaneously dehydrates to a reactive carbene .
      
    • The Consequence: This carbene coordinates irreversibly with the Heme Iron (

      
      ) of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC). This permanently inactivates the enzyme, leading to potential Drug-Drug Interactions (DDIs).
      
  • Benzyl Aniline: Metabolized via standard pathways.

    • Pathway:

      
      -debenzylation (via carbinolamine intermediate) or para-hydroxylation.
      
    • Consequence: These are reversible substrate turnovers. While they affect half-life (

      
      ), they rarely cause irreversible enzyme inactivation.
      

Visualizing the Metabolic Divergence

The following diagram illustrates the mechanistic divergence that dictates the safety profile of these two moieties.

MetabolicPathways Start_BD Benzodioxole Aniline CYP CYP450 Oxidation Start_BD->CYP Start_BZ Benzyl Aniline Start_BZ->CYP Int_BD Hydroxy-Methylene Intermediate CYP->Int_BD H-abstraction (Methylene bridge) Int_BZ Carbinolamine Intermediate CYP->Int_BZ Alpha-hydroxylation RingOH Para-Hydroxylation (Clearance) CYP->RingOH Aromatic Ox. Carbene Reactive Carbene (:C:) Int_BD->Carbene -H2O (Spontaneous) MIC Heme-Carbene Adduct (Enzyme Inactivation) Carbene->MIC Irreversible Coordination Debenz Aniline + Benzaldehyde (Cleavage) Int_BZ->Debenz Hydrolysis

Figure 1: Comparative metabolic fate. Note the "red path" for Benzodioxole leading to irreversible enzyme inactivation (toxicity), contrasted with the "green path" of standard clearance for Benzyl aniline.

Experimental Protocols

To validate the choice between these moieties, you must perform specific assays. Do not rely solely on potency data; metabolic stability is the deciding factor.

Protocol A: CYP450 Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the benzodioxole derivative causes mechanism-based inactivation (MBI).

Reagents:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Probe Substrate (e.g., Testosterone for CYP3A4).

  • Test Compounds (Benzodioxole vs. Benzyl analogs).

Workflow:

  • Pre-Incubation (The Inactivation Step):

    • Incubate Test Compound (

      
      ) with HLM (
      
      
      
      ) and NADPH at
      
      
      .
    • Time points:

      
       min.
      
    • Control: Incubate without NADPH (to rule out chemical instability).

  • Dilution (The Activity Check):

    • Dilute the pre-incubation mixture 1:10 into a secondary mixture containing the Probe Substrate (Testosterone) and fresh NADPH.

    • This dilution step minimizes competitive inhibition, isolating the irreversible effect.

  • Measurement:

    • Incubate for 10 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze formation of probe metabolite (6

      
      -hydroxytestosterone) via LC-MS/MS.
      
  • Calculation:

    • Plot

      
       vs. Pre-incubation Time.
      
    • A negative slope indicates Time-Dependent Inhibition (MBI), confirming the benzodioxole liability.

Protocol B: Comparative Cytotoxicity & Tubulin Polymerization

Objective: Assess if the rigidity of the benzodioxole confers a potency advantage.

  • Tubulin Polymerization Assay (In Vitro):

    • Use purified tubulin (

      
      ) in PEM buffer (pH 6.9) + GTP (
      
      
      
      ).
    • Add Test Compound (

      
      ) vs. Vehicle (DMSO).
      
    • Monitor absorbance at

      
       at 
      
      
      
      for 60 mins.
    • Result: Benzodioxole anilines (mimicking podophyllotoxin) typically inhibit the

      
       of polymerization more effectively than flexible benzyl analogs.
      
  • Cell Viability (MTS Assay):

    • Cell Line: HeLa or MCF-7.

    • Treat cells for 48h with graded concentrations (

      
      ).
      
    • Data Analysis: Compare

      
      . If Benzodioxole 
      
      
      
      Benzyl
      
      
      , the structural rigidity is essential for the pharmacophore.

Data Summary & Decision Matrix

Use this table to guide your lead optimization strategy.

ParameterBenzodioxole AnilineBenzyl AnilineRecommendation
Binding Affinity High (Rigid, Electron Rich)Moderate (Flexible)Use Benzodioxole for tight pockets.
Metabolic Stability Low (CYP Inhibition Risk)Moderate (Rapid Clearance)Use Benzyl for chronic dosing drugs.
Toxicity Risk High (Heme Adducts, DDI)Low (Standard Clearance)Avoid Benzodioxole if patient is on polypharmacy.
Solubility Low-ModerateModerateBenzyl allows easier salt formation if amine is basic.
Synthetic Access Precursor: 3,4-methylenedioxyanilinePrecursor: Benzaldehyde + AnilineBoth are accessible via Reductive Amination.
Final Recommendation
  • Choose Benzodioxole Aniline if: You are in early discovery (Hit-to-Lead) and need to maximize potency to validate a target, or if the drug is an acute-use oncology agent where DDI is manageable.

  • Choose Benzyl Aniline if: You are optimizing for a chronic oral drug. If potency drops, attempt to regain it by adding substituents (e.g., F, Cl) to the phenyl ring rather than reverting to the benzodioxole, to avoid the metabolic liability.

References

  • Murray, M. (2000). "Mechanisms of inhibitory and inducing effects of methylenedioxyphenyl derivatives on cytochrome P450." Current Drug Metabolism.

  • Batya, J.K., et al. (1985).[7] "Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization."[7] Molecular Pharmacology.

  • Correia, M.A.[4][8] & Ortiz de Montellano, P.R. (2005).[9] "Inhibition of Cytochrome P450 Enzymes."[2][4][5] Cytochrome P450 Structure, Mechanism, and Biochemistry.

  • Patani, G.A. & LaVoie, E.J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

  • Gorrod, J.W.[10] & Gooderham, N.J. (1987). "The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation." Xenobiotica.

Sources

Crystallographic Data and Melting Point Validation for CAS 3526-42-9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for N-(1,3-benzodioxol-5-ylmethyl)aniline (CAS 3526-42-9), also known as N-piperonylaniline . It focuses on crystallographic characterization and melting point determination, benchmarking the compound against its structural analogs and precursors to ensure high-purity isolation for pharmaceutical applications.

A Publish Comparison Guide for Researchers and Application Scientists

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)aniline (CAS 3526-42-9) is a critical secondary amine intermediate used in the synthesis of bioactive alkaloids and nitrogenous scaffolds. Unlike its Schiff base precursor (N-piperonolideneaniline), the reduced amine exhibits distinct conformational flexibility and solid-state packing.

This guide addresses the common challenge of distinguishing the pure amine from its precursors and analogs (e.g., the 4-methoxy variant) through Single Crystal X-Ray Diffraction (SC-XRD) and Differential Scanning Calorimetry (DSC) . We provide a comparative analysis against key alternatives to establish a "Gold Standard" for material validation.

Compound Profile & Predicted Properties[1][2]

Before validation, the target's physicochemical profile must be established to set acceptance criteria.

PropertyTarget Compound (CAS 3526-42-9)Alternative A (CAS 3526-43-0)Alternative B (CAS 103-32-2)
Common Name N-PiperonylanilineN-(4-Methoxybenzyl)anilineN-Benzylaniline
Structure Description Aniline linked to 1,3-benzodioxoleAniline linked to 4-methoxyphenylAniline linked to phenyl
Molecular Weight 227.26 g/mol 213.28 g/mol 183.25 g/mol
Electronic Character Electron-rich (Dioxole ring)Electron-rich (Methoxy group)Neutral
Melting Point (Lit.) Validation Required (Est. 55–75 °C) 62–66 °C [1]37–39 °C [2]
Key Impurity Risk Unreduced Schiff Base (High MP)Demethylated PhenolOxidation to Imine

Critical Insight: The melting point of CAS 3526-42-9 is sensitive to residual solvent and the presence of the unreduced Schiff base (N-piperonolideneaniline), which typically melts significantly higher (>100 °C).

Crystallographic Characterization

Structural Validation Strategy

The crystal structure of CAS 3526-42-9 is governed by the flexibility of the methylene bridge (


) connecting the aniline and benzodioxole rings. This contrasts with the planar, conjugated system of its Schiff base precursor.

Validation Workflow:

  • Crystal Growth: Slow evaporation from Ethanol/Hexane (1:1) at 4 °C.

  • Data Collection: Mo-K

    
     radiation (
    
    
    
    Å) at 100 K.
  • Refinement Targets:

    
    , Goodness of Fit (GoF) 
    
    
    
    .
Comparative Crystal Packing

To validate the identity of your crystal, compare unit cell parameters against the known analog N-(4-methoxybenzyl)aniline .

ParameterTarget: CAS 3526-42-9 (Expected)Analog: CAS 3526-43-0 (Reference)Precursor: Schiff Base (Impurity)
Crystal System Monoclinic or OrthorhombicMonoclinic (

)
Triclinic / Monoclinic
Conformation Non-Planar (Twisted Bridge)Non-Planar (Twisted)Planar (Conjugated)
Intermolecular Forces N-H

O (Dioxole)
N-H


/ C-H

O

Stacking
Disorder Potential disorder in Dioxole ringOrdered Methoxy groupOrdered
Visualizing the Validation Logic

CrystalValidation Sample Crude Sample (CAS 3526-42-9) Recryst Recrystallization (EtOH/Hexane) Sample->Recryst XRD SC-XRD Analysis Recryst->XRD Check1 Check Dihedral Angle (Aniline vs. Dioxole) XRD->Check1 ResultA Planar (< 10°) Likely Schiff Base Check1->ResultA Conjugated ResultB Twisted (> 60°) Target Amine Check1->ResultB Flexible Refine Refine Structure Check H-Bonding (N-H...O) ResultB->Refine

Figure 1: Decision tree for crystallographic validation. A planar structure indicates failed reduction (Schiff base impurity).

Melting Point Validation

Thermodynamic Analysis (DSC)

Accurate melting point determination distinguishes the pure amine from solvates or eutectic mixtures with the precursor.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Protocol: Heat from 20 °C to 250 °C at 10 °C/min under

    
     purge (50 mL/min).
    

Interpretation of DSC Thermograms:

  • Single Endotherm (55–75 °C): Indicates pure CAS 3526-42-9 (Anhydrous Form I).

  • Double Endotherm: Indicates Polymorphism (Form I

    
     Form II) or Solvate desolvation.
    
  • High T Endotherm (>100 °C): Indicates presence of Schiff base impurity.

Comparison with Alternatives

The melting point serves as a quick purity check. The piperonyl derivative (3526-42-9) is expected to melt higher than the benzyl derivative due to the rigid, polar dioxole ring but similar to the methoxy derivative.

CompoundStructure FeatureMelting Point (

)
Enthalpy of Fusion (

)
N-Benzylaniline Flexible, Non-polar37–39 °CLow
N-(4-Methoxybenzyl)aniline Flexible, Polar Donor62–66 °CMedium
N-Piperonylaniline (Target) Flexible, Rigid Dioxole55–75 °C (Target Range) Medium-High

Experimental Protocols

Protocol A: High-Purity Crystallization

Use this protocol to generate single crystals suitable for XRD validation.

  • Dissolution: Dissolve 100 mg of crude CAS 3526-42-9 in 2 mL of absolute ethanol at 40 °C.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove insoluble nuclei.

  • Anti-solvent Addition: Slowly layer 2 mL of n-hexane on top of the ethanol solution in a narrow vial. Do not mix.

  • Growth: Allow to stand undisturbed at 4 °C for 48–72 hours.

  • Harvest: Isolate colorless prisms/blocks. (Note: Yellow needles indicate Schiff base contamination).

Protocol B: Melting Point Determination (Capillary Method)

For routine QC comparisons.

  • Preparation: Dry sample at 40 °C under vacuum (10 mbar) for 4 hours to remove solvent.

  • Loading: Pack 2–3 mm of sample into a glass capillary.

  • Ramp:

    • Fast ramp (10 °C/min) to 40 °C.

    • Slow ramp (1 °C/min) from 40 °C to 80 °C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: Range

      
       °C.
      

Comparative Performance Guide

When selecting between CAS 3526-42-9 and its alternatives for drug development (e.g., reductive amination scaffolds), consider the following:

FeatureN-Piperonylaniline (3526-42-9) N-(4-Methoxybenzyl)aniline (3526-43-0)
Solubility (DMSO) High (> 50 mg/mL)High (> 50 mg/mL)
Metabolic Stability Moderate (Dioxole ring is a metabolic handle)Low (O-demethylation is rapid)
Crystallinity Good (Forms stable prisms)Good (Forms plates/needles)
Synthetic Utility Precursor to Podophyllotoxin analogsPrecursor to Anisyl protected amines
Cost/Availability Specialized (Higher Cost)Commodity (Lower Cost)

References

  • Sigma-Aldrich. (2025). Product Specification: N-(4-Methoxybenzyl)aniline (CAS 3526-43-0).[1] Merck KGaA. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7502, N-Benzylaniline. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Search for N-substituted aniline derivatives. (Use structural search for C14H13NO2).[2][3][4] Link

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of 2-benzyl N-substituted anilines via imine condensation. (Provides comparative MP data for benzyl anilines). Link

  • AppChem. (2025).[5] Technical Data Sheet: N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CAS: 3526-42-9) is a secondary amine intermediate featuring a benzodioxole (methylenedioxy) core linked to an aniline moiety.[1]

This molecule presents a dual-hazard profile that dictates its disposal pathway:

  • The Aniline Moiety: Imparts significant aquatic toxicity and potential for methemoglobinemia (blood toxicity) in humans.

  • The Benzodioxole Core: While chemically stable, this structural motif is often monitored due to its similarity to regulated precursors. Strict inventory accountability is required to prevent regulatory misalignment.

Immediate Action Required: Do not dispose of this substance down the drain. It requires high-temperature incineration via a licensed hazardous waste contractor.

Physicochemical & Hazard Profile

Understanding the "Why" behind the disposal method is critical for safety compliance.

PropertyData / CharacteristicOperational Implication
Chemical Structure Secondary AmineBasic pH nature. Incompatible with strong acids (exothermic reaction) and oxidizers (fire risk).
Toxicity Acute Tox.[2][3] (Oral/Dermal/Inhal); STOT REPPE Mandatory: Double nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.
Environmental Aquatic Acute/Chronic 1Zero Discharge: Absolute prohibition on sewer disposal. Spills must be contained immediately.
Physical State Solid (typically) or Viscous LiquidIf solid, dispose of as "Solid Hazardous Waste." If dissolved, classify by solvent flashpoint.
Combustibility Organic Carbon SkeletonSuitable for high-temperature incineration (energy recovery).

Waste Segregation & Classification Strategy

Proper segregation is the primary self-validating step in laboratory safety. Mixing this amine with incompatible streams creates immediate physical hazards.

The "Golden Rules" of Segregation
  • Isolate from Acids: As a base, this amine will react with acid waste streams. Never pour into a "General Acid Waste" carboy.

  • Isolate from Oxidizers: Contact with nitric acid or peroxides can lead to hypergolic ignition or explosion.

  • Stream Selection:

    • Pure Substance: Solid Hazardous Waste (Toxic).

    • In Solution: Organic Waste, Non-Halogenated (unless dissolved in DCM/Chloroform).

Regulatory Waste Codes (RCRA Guidance)

While specific listing (P or U codes) depends on the exact formulation and concentration, use the following Characteristic Codes for labeling if a specific listing is absent:

  • D001: Ignitable (if in flammable solvent).

  • None (General): If solid, label clearly as "Toxic Organic Solid" to ensure the incinerator facility manages the nitrogen content properly (NOx generation).

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

DisposalWorkflow Start Identify Waste: N-(2H-1,3-benzodioxol-5-ylmethyl)aniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container: Wide-Mouth HDPE Label: Solid Toxic Waste Solid->BinSolid ContamCheck Check Solvents/Contaminants Liquid->ContamCheck Halogenated Contains Halogens? (DCM, Chloroform) ContamCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, Toluene) ContamCheck->NonHalogenated No BinHalo Container: Safety Carboy Label: Halogenated Organic Halogenated->BinHalo BinNonHalo Container: Safety Carboy Label: Non-Halogenated Organic NonHalogenated->BinNonHalo Tagging Apply Yellow Hazardous Waste Tag List: 'Benzodioxole-Aniline Derivative' BinSolid->Tagging BinHalo->Tagging BinNonHalo->Tagging HandOff Transfer to EHS / Contractor Method: Incineration Tagging->HandOff

Figure 1: Decision matrix for segregating and packaging benzodioxole-aniline waste based on physical state and solvent composition.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • PPE: Nitrile gloves (minimum 0.11mm thickness, double gloving recommended), chemical splash goggles, and a lab coat.

  • Ventilation: Perform all transfers inside a certified fume hood to avoid inhalation of amine vapors or dust.

Phase 2: Packaging
  • Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass are ideal. Avoid metal containers if the waste is acidic (though this amine is basic, mixed waste streams vary).

  • Transfer:

    • Solids: Transfer using a disposable spatula. Do not generate dust.[3][4] Wipe the spatula with a solvent-soaked Kimwipe and add the wipe to the solid waste container.

    • Liquids: Pour carefully using a funnel. Leave at least 10% headspace in the bottle to allow for thermal expansion.[5]

  • Decontamination: Rinse the original reagent bottle with a small amount of acetone or ethanol. Add this rinsate to the Liquid Organic Waste container. Do not wash the "empty" bottle in the sink until triple-rinsed.

Phase 3: Labeling & Documentation
  • Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.

  • Specificity: Do not just write "Organic Waste." You must list:

    • "N-(2H-1,3-benzodioxol-5-ylmethyl)aniline"[1]

    • "Toxic"[2][3][4]

    • "Environmental Hazard"[2]

  • Accountability: Because of the benzodioxole ring, ensure the mass disposed of roughly tallies with your inventory usage logs. This is a "Best Practice" for audit readiness.

Phase 4: Emergency Spillage Procedures

If a spill occurs outside the hood:

  • Evacuate & Ventilate: Clear the immediate area.

  • Absorb: Do not use water. Cover the spill with an inert absorbent (Vermiculite, dry sand, or commercial spill pads).

  • Collect: Scoop the contaminated absorbent into a sealable bag or bucket. Label as "Hazardous Waste: Debris contaminated with Toxic Amine."

  • Clean: Wipe the surface with a mild detergent and water; collect all sponges/wipes as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12222477 (Benzodioxole derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Aquatic Toxicity). Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, risk-based safety protocols for the handling and disposal of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline (CAS No. 3526-42-9)[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the why behind each safety measure. By grounding our procedures in the known hazards of its structural analogs, primarily aniline, we establish a framework for proactive risk mitigation and foster a culture of safety and scientific integrity.

The Foundation of Safety: A Rigorous Hazard Assessment

Understanding the potential risks is the critical first step in developing a robust safety plan. While specific toxicological data for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is limited, its core structure, featuring an aniline moiety, dictates a cautious approach. Aniline and its derivatives are well-documented as hazardous substances.

Primary Routes of Exposure & Associated Health Risks:

  • Dermal Absorption: Aniline is rapidly absorbed through the skin, and this exposure route can significantly contribute to systemic toxicity, with effects sometimes delayed for several hours[2]. Structurally similar amines are known to cause skin irritation, and some are classified as skin sensitizers, meaning they can cause an allergic reaction upon repeated contact[3].

  • Inhalation: Inhaling vapors, aerosols, or dusts of aniline-like compounds can be toxic[3][4]. Inhalation may lead to irritation of the nose and throat, and systemic effects[2][5]. All work involving solids or concentrated solutions should be performed in a certified chemical fume hood to minimize this risk[6][7].

  • Ocular Contact: Direct contact with the eyes can cause serious irritation and potentially severe damage[3][8]. Chemical splash goggles are the minimum required eye protection for any handling operation.

  • Ingestion: Ingestion of related aromatic amines is toxic[9]. Accidental ingestion can occur through contaminated hands, emphasizing the importance of stringent personal hygiene practices[3][5].

Systemic Health Hazards: The primary systemic concern with aniline exposure is its effect on the blood. Aniline induces methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively[2]. This leads to symptoms like headache, dizziness, cyanosis (a blueish tint to the skin and lips), and in severe cases, respiratory distress and collapse[2][5]. Furthermore, aniline is suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure[9][10][11].

Risk-Based PPE Selection: A Multi-Level Approach

No single PPE combination fits all scenarios[12]. The appropriate level of protection is dictated by the specific task, the quantity of material being handled, and its physical form (solid vs. liquid). The following table outlines recommended PPE ensembles for common laboratory operations.

Operational Scenario Minimum Required PPE Ensemble Rationale & Key Considerations
Low-Risk Operations (e.g., Handling dilute solutions <10 mL, small-scale transfers inside a fume hood)Eye/Face: ANSI Z87.1-compliant safety glasses with side shields.• Hand: Single pair of nitrile gloves.• Body: Long-sleeved lab coat.• Respiratory: Not required if handled exclusively within a certified chemical fume hood.At this scale, the primary risks are minor splashes or incidental contact. The fume hood provides primary respiratory protection. Always check gloves for integrity before use[4].
Moderate-Risk Operations (e.g., Weighing solids >1g, preparing stock solutions, performing synthesis)Eye/Face: Chemical splash goggles.• Hand: Double-gloving with nitrile gloves.• Body: Long-sleeved lab coat.• Respiratory: All operations must be conducted in a chemical fume hood. An N95 or P100 respirator may be advisable if there is a significant risk of generating dust outside of containment.This level addresses increased risks from splashes and potential dust generation. Goggles provide a seal against splashes, and double-gloving offers enhanced protection against permeation.
High-Risk Operations (e.g., Large-scale synthesis, spill cleanup, potential for aerosol generation)Eye/Face: Full-face shield worn over chemical splash goggles.• Hand: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™) over an inner nitrile glove.• Body: Chemical-resistant apron over a lab coat or a disposable chemical-resistant coverall (e.g., Tyvek®)[13].• Respiratory: A full-face or half-mask air-purifying respirator with organic vapor cartridges is often necessary[13]. For major spills, a self-contained breathing apparatus (SCBA) may be required[12][14].This ensemble provides maximum protection against large splashes, high vapor concentrations, and direct immersion. The choice of glove material and respirator cartridge must be based on a formal hazard assessment by your institution's Environmental Health & Safety (EHS) department.

Procedural, Step-by-Step Guidance

Adherence to established protocols is paramount for safety. These procedures should be incorporated into your standard operating procedures (SOPs).

Core Safe Handling Protocol

This protocol applies to all manipulations of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline.

  • Pre-Operation Safety Check:

    • Confirm the location of the nearest safety shower and eyewash station. Ensure the pathway is unobstructed[6].

    • Verify that your chemical fume hood has a current certification.

    • Assemble all necessary materials and PPE before handling the chemical.

  • Donning PPE:

    • Put on your lab coat, followed by eye and face protection.

    • Don respiratory protection, if required, and perform a seal check.

    • Wash and dry hands, then don the appropriate gloves, pulling the cuffs over the sleeves of the lab coat[4].

  • Chemical Handling:

    • Conduct all manipulations at least 6 inches inside the sash of a chemical fume hood to ensure proper airflow[7].

    • Use the minimum quantity of material necessary for the experiment.

    • Keep all containers of the chemical tightly closed when not in use[15].

  • Post-Operation:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves using a technique that avoids touching the outer surface[4].

    • Wash hands thoroughly with soap and water immediately after handling the product[3][5].

Emergency Protocols
  • Skin Exposure: Immediately remove contaminated clothing[5]. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[10].

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open[5]. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][11].

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

    • For small, manageable spills, don the appropriate high-risk PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials[3].

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed hazardous waste container[15].

    • Clean the spill area thoroughly and dispose of all cleanup materials as hazardous waste[7].

Disposal Plan: Ensuring Environmental Compliance

Chemical waste from handling N-(2H-1,3-benzodioxol-5-ylmethyl)aniline must be treated as hazardous. Improper disposal can cause significant environmental harm, as related compounds are toxic to aquatic life[16].

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solids (e.g., gloves, weighing papers, absorbent material) in a clearly labeled, sealed hazardous waste container[7].

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly approved by your EHS department[7].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(2H-1,3-benzodioxol-5-ylmethyl)aniline"[7].

  • Storage and Pickup: Store waste containers in a designated and secure satellite accumulation area. Ensure containers are tightly closed. Contact your institution's EHS office to schedule a waste pickup[7][15]. Never pour this chemical down the drain or dispose of it in regular trash [7][15].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start cluster_task Task & Scale Analysis cluster_ppe Required PPE Ensemble start Begin Task Assessment: Handling N-(2H-1,3-benzodioxol-5-ylmethyl)aniline task_type What is the task? start->task_type weighing Weighing Solid or Preparing Solution task_type->weighing Routine Benchwork synthesis Active Synthesis or Large-Scale Transfer task_type->synthesis Increased Scale/Duration spill Spill or Emergency Cleanup task_type->spill Emergency ppe_moderate Moderate Risk PPE: • Chemical Splash Goggles • Double Nitrile Gloves • Lab Coat • Fume Hood Mandatory weighing->ppe_moderate ppe_high High Risk PPE: • Face Shield over Goggles • Heavy-Duty Gloves • Chemical Apron/Coverall • Respirator Likely Required synthesis->ppe_high ppe_emergency Emergency PPE: • Full-Face Respirator/SCBA • Chemical-Resistant Suit • Heavy-Duty Gloves & Boots spill->ppe_emergency

Caption: Decision workflow for selecting appropriate PPE based on the specific handling task.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet for (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one.
  • CHEMM. (2026). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Appchem. (n.d.). N-(2H-1,3-Benzodioxol-5-ylmethyl)aniline.
  • Rutgers University. (n.d.). Standard Operating Procedure for Aniline.
  • Airknows. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-(1,3-Benzodioxol-5-yl)ethanol.
  • Fisher Scientific. (2025). Safety Data Sheet for N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
  • ITURRI. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Aniline.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for N-Methylaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 3-Nitro-N-methylaniline.
  • PENTA. (2025). Safety Data Sheet for Aniline.
  • BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Aniline.
  • ChemicalBook. (2026). 1,3-Benzodioxole - Safety Data Sheet.
  • Merck Millipore. (2024). Safety Data Sheet for Aniline for synthesis.
  • CDC/ATSDR. (n.d.). Medical Management Guidelines for Aniline.
  • GOV.UK. (2022). Aniline - Incident management.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.